Vegfr-2-IN-42

Catalog No.
S12841332
CAS No.
M.F
C18H13N7O3S2
M. Wt
439.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vegfr-2-IN-42

Product Name

Vegfr-2-IN-42

IUPAC Name

1-(4-methylphenyl)-3-[5-(6-nitroquinazolin-4-yl)sulfanyl-1,3,4-thiadiazol-2-yl]urea

Molecular Formula

C18H13N7O3S2

Molecular Weight

439.5 g/mol

InChI

InChI=1S/C18H13N7O3S2/c1-10-2-4-11(5-3-10)21-16(26)22-17-23-24-18(30-17)29-15-13-8-12(25(27)28)6-7-14(13)19-9-20-15/h2-9H,1H3,(H2,21,22,23,26)

InChI Key

JHKXJJNUSQQISU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SC3=NC=NC4=C3C=C(C=C4)[N+](=O)[O-]

Vegfr-2-IN-42 mechanism of action on VEGFR2 kinase

Author: Smolecule Technical Support Team. Date: February 2026

VEGFR2 Structure and Key Functional Domains

To understand how an inhibitor works, one must first understand the structure of its target. VEGFR2 is a transmembrane receptor tyrosine kinase critical for angiogenesis [1] [2].

Table 1: Key Structural Domains of VEGFR2

Domain Amino Acid Residues (Human) Primary Function
Extracellular Domain (ECD) 20-764 Binds VEGF ligands (e.g., VEGF-A, -C, -D) via 7 immunoglobulin-like subdomains (IgD1-7); initiates receptor dimerization [1] [2].
Transmembrane Domain (TMD) 765-789 Anchors receptor in cell membrane; regulates kinase activity and dimer orientation [1] [2].
Juxtamembrane Domain (JMD) 790-833 Regulates auto-phosphorylation rate; contains phosphorylation site Y801 [1] [2].
Tyrosine Kinase Domain (TKD) 834-1162 Catalytic core for ATP binding and phosphotransfer; contains critical regulatory tyrosines [1] [2].
ATP Binding Domain (ADB) 834-930 Binds ATP; features a glycine-rich loop (GXGXXG, 841-846) [2].
Kinase Insert Domain (KID) 931-998 Region for docking downstream signaling molecules [1] [2].
Phosphotransferase Domain (PTD) 999-1162 Catalyzes tyrosine phosphorylation; contains catalytic & activation loops [2].
C-terminal Domain (CTD) 1163-1356 Contains autophosphorylation sites for signaling protein docking and endothelial cell proliferation [1] [2].

General Mechanism of VEGFR2 Inhibition

Although the specific binding mode of Vegfr-2-IN-42 is not detailed in the search results, VEGFR2 inhibitors typically function by targeting the ATP-binding pocket within the kinase domain, preventing the receptor's enzymatic activity [3] [2]. The normal activation and subsequent inhibition can be visualized as follows:

G VEGF VEGF Dimer VEGFR2 Dimer VEGF->Dimer Binding & Dimerization VEGFR2_monomer1 VEGFR2 Monomer VEGFR2_monomer1->Dimer VEGFR2_monomer2 VEGFR2 Monomer VEGFR2_monomer2->Dimer ATP ATP Dimer->ATP Activates Kinase Domain ADP Phosphorylated VEGFR2 Dimer ATP->ADP Trans-auto- phosphorylation Signaling Downstream Signaling (PI3K/Akt, PLCγ, MAPK) ADP->Signaling Inhibitor VEGFR2 Inhibitor (e.g., this compound) Blocked Inhibition of Kinase Activity Inhibitor->Blocked Binds ATP Pocket Blocked->ATP Blocks

VEGFR2 activation is blocked by ATP-competitive inhibitors. As the diagram illustrates, the inhibitor halts the signaling cascade by competitively binding the ATP site, preventing kinase activation [3] [2].

Quantitative Binding and Signaling Parameters

The potency of an inhibitor is determined by its binding affinity and its effect on downstream signaling events. The tables below summarize key quantitative parameters for VEGFR2 function.

Table 2: VEGFR2 Ligand Binding and Cellular Expression

Parameter Measured Value / Range Experimental Context & Notes

| VEGF-A Binding Affinity (KD) | KLM: 9.6 x 10⁷ M⁻¹ (Monomer) KLD: 4.3 x 10⁹ M⁻¹ (Dimer) | Measured for full-length VEGFR2 using FSI and thermodynamic modeling; shows 45-fold higher affinity for pre-formed dimers [4]. | | Cell Surface VEGFR2 Density | ~3,500 - 150,000 receptors/cell | Varies greatly by cell type and conditions; measured in HUVECs via quantitative flow cytometry and Scatchard analysis [5] [6]. | | Lateral Diffusion Coefficient (D) | 0.198 μm²/s (Mobile Fraction: 77%) | Measured by FRAP in unstimulated endothelial cells; decreases upon VEGF binding (to 0.098 μm²/s) [7]. |

Table 3: Key VEGFR2 Phosphorylation Sites and Downstream Pathways

Phosphorylation Site Key Downstream Pathways & Effectors Biological Outcome
Y1054 / Y1059 - Autophosphorylation required for full kinase activity [5] [8].
Y1175 PLCγ → PKC → Raf → MEK → ERK [1] [8] Cell proliferation and vascular permeability [1].
Y951 TSAd → Src → ... [1] Cell migration [1].
Y1214 NCK → p38 MAPK → ... [1] Cell migration and actin reorganization [1].

Core Experimental Protocols for Profiling Inhibitors

To characterize a compound like this compound, researchers employ a suite of biochemical and cellular assays. The following are standard protocols cited in the literature.

In Vitro Kinase Inhibition Assay
  • Objective: To directly measure the compound's ability to inhibit the enzymatic activity of purified VEGFR2 kinase domain.
  • Methodology: A typical assay uses a recombinant VEGFR2 kinase domain. The reaction mixture includes ATP, a peptide substrate, and the inhibitor. Kinase activity is quantified by measuring the incorporation of radiolabeled phosphate from ATP (using [γ-³²P]ATP) into the substrate or via antibody-based detection (e.g., ELISA) of a phosphorylated tyrosine residue on the substrate [3] [2]. The IC₅₀ value is determined by testing a range of inhibitor concentrations.
  • Key Parameters: IC₅₀ (half-maximal inhibitory concentration).
Cellular Phosphorylation (pY) and Proliferation Assay
  • Objective: To confirm target engagement and functional inhibition in living endothelial cells.
  • Methodology:
    • Phosphorylation: Human Umbilical Vein Endothelial Cells (HUVECs) are pre-treated with the inhibitor and then stimulated with VEGF-A. Cells are lysed, and the levels of total and phosphorylated VEGFR2 (e.g., at Y1175) are analyzed by Western Blotting using phospho-specific antibodies [5] [9].
    • Proliferation: HUVECs are cultured in the presence of VEGF and various concentrations of the inhibitor. Cell proliferation is measured after 72-96 hours using metrics like ³H-thymidine incorporation (DNA synthesis) or metabolic activity assays (e.g., MTT or WST-1) [2].
  • Key Parameters: EC₅₀ for cellular phosphorylation and anti-proliferative effects.
Ligand Binding and Surface Expression Analysis
  • Objective: To determine if the inhibitor affects VEGF binding or receptor trafficking to the cell surface.
  • Methodology:
    • Scatchard Analysis: HUVECs are incubated with increasing concentrations of radiolabeled VEGF (e.g., ¹²⁵I-VEGF) with or without the inhibitor. Specific binding is calculated, and Scatchard plots are used to determine the number of ligand-binding sites (receptors) and binding affinity [6].
    • Cell Surface Biotinylation: Cell surface proteins are labeled with a membrane-impermeable biotin reagent. VEGFR2 is then immunoprecipitated from cell lysates, and the amount of biotinylated (surface) receptor is detected using streptavidin-HRP, typically via Western Blot [5].

Future Research Directions for this compound

Given the lack of specific data, future experimental work on this compound could focus on:

  • Co-crystallography: Determining the high-resolution crystal structure of this compound bound to the VEGFR2 kinase domain to elucidate its precise binding mode and interactions.
  • Kinase Selectivity Profiling: Screening against a panel of diverse kinases to establish its selectivity profile and potential off-target effects.
  • In Vivo Efficacy: Evaluating its ability to inhibit angiogenesis in model systems and its anti-tumor efficacy in xenograft models.

References

A Primer on DFG-in and DFG-out Binding Modes

Author: Smolecule Technical Support Team. Date: February 2026

The DFG motif (Asp-Phe-Gly) is a key structural element in kinase proteins. Its conformation defines two primary classes of ATP-competitive inhibitors [1] [2]:

  • Type I Inhibitors (DFG-in): Bind to the active conformation of the kinase, where the DFG aspartate residue faces into the ATP-binding pocket. These inhibitors typically occupy the adenine binding region and form hydrogen bonds with the kinase's "hinge segment" [2].
  • Type II Inhibitors (DFG-out): Bind to an inactive conformation of the kinase, where the DFG phenylalanine residue has shifted, creating a deeper hydrophobic pocket. These inhibitors extend beyond the ATP site to occupy this new pocket, often forming conserved hydrogen bonds with the DFG aspartate and a glutamate residue in the C-helix [1] [2].

The following diagram illustrates the structural differences between these binding modes and the key interactions that define them.

G Kinase Kinase Conformation Kinase Conformation Kinase->Conformation TypeI Type I Inhibitor (DFG-in) KeyInteractions Key Interactions: - H-bond with hinge segment - Occupies hydrophobic  adenine pocket TypeI->KeyInteractions TypeII Type II Inhibitor (DFG-out) KeyInteractions2 Key Interactions: - H-bond with DFG Asp - H-bond with C-helix Glu - Occupies allosteric  back pocket TypeII->KeyInteractions2 Active Active Conformation->Active Active State Inactive Inactive Conformation->Inactive Inactive State DFGin DFGin Active->DFGin DFG-in DFGin->TypeI DFGout DFGout Inactive->DFGout DFG-out DFGout->TypeII

Kinase inhibitor binding modes and key structural interactions

Experimental Protocols for Determining Binding Mode

To conclusively determine if Vegfr-2-IN-42 is a DFG-in or DFG-out inhibitor, you would need to employ structural biology techniques. The table below outlines the key methodologies.

Method Key Procedure Information Gained
X-ray Crystallography [3] Co-crystallize VEGFR-2 protein with this compound. Collect diffraction data and solve the structure. Definitive, atomic-resolution 3D structure of the inhibitor-protein complex. Directly visualizes DFG motif conformation and inhibitor binding pose.
Molecular Docking [4] Use software (e.g., AutoDock Vina, GOLD) to computationally simulate the binding of this compound into homology models of VEGFR-2 in both DFG-in and DFG-out states. Predicted binding affinity and orientation. The conformation (DFG-in or DFG-out) that yields the most stable complex and best score suggests the likely binding mode.
Molecular Dynamics (MD) Simulations [4] After docking, run MD simulations (e.g., 100 ns) to assess the stability of the predicted protein-ligand complex in a solvated environment. Stability of the binding pose over time. A stable complex reinforces the docking prediction, while an unstable one may indicate an incorrect binding mode.

Rationale and Therapeutic Implications for VEGFR-2

Understanding the binding mode is crucial because it has direct implications for the inhibitor's properties. For VEGFR-2 specifically, there is a strong rationale for developing Type II (DFG-out) inhibitors [1].

  • Structural Advantage: The DFG-out conformation in VEGFR-2 creates a distinct hydrophobic pocket that Type II inhibitors can access. This pocket is less conserved across the kinome than the ATP-binding site, offering a potential pathway for achieving higher selectivity and reducing off-target effects [1] [2].
  • Smaller Gatekeeper Residue: VEGFR-2 has a valine residue at the "gatekeeper" position (Val916). This smaller side chain, compared to larger residues in other kinases, facilitates the structural rearrangement needed for the DFG-out state and makes it more accessible to inhibitors [1].
  • Clinical Precedent: Several approved multi-kinase inhibitors with anti-angiogenic activity, such as Sorafenib and Regorafenib, are known to target VEGFR-2 using a Type II, DFG-out binding mode [2].

A Path Forward for this compound

In the absence of specific data for your compound, here is a practical research path:

  • Analyze the Structure: Compare the chemical structure of this compound with known Type II VEGFR-2 inhibitors like Sorafenib. Does it possess a hydrophobic moiety that could extend into the allosteric back pocket and a linker that could form hydrogen bonds with the DFG aspartate and C-helix glutamate? [1] [2].
  • Perform Computational Studies: Conduct molecular docking and dynamics simulations as described above. This is a low-cost and effective first step to generate a robust hypothesis.
  • Seek Structural Validation: If resources allow, the most definitive confirmation would be to solve the co-crystal structure of this compound bound to VEGFR-2 [3].

References

Vegfr-2-IN-42 preliminary IC50 and potency data

Author: Smolecule Technical Support Team. Date: February 2026

Understanding VEGFR-2 Inhibitors and IC50 Data

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) is a crucial mediator of angiogenesis, and its inhibition is a valuable strategy in anticancer drug development [1] [2]. Inhibitors typically work by competing with ATP in the receptor's kinase domain [1].

The IC50 value (half-maximal inhibitory concentration) is a key measure of a compound's potency, indicating the concentration required to inhibit 50% of VEGFR-2 enzymatic activity in vitro. Lower IC50 values indicate higher potency.

Representative VEGFR-2 Inhibitor Potency Data

The table below shows the type of experimental data typically reported for novel VEGFR-2 inhibitors in early-stage research, providing a benchmark for expected data formats and potency ranges.

Compound VEGFR-2 IC50 (nM) Cytotoxicity (IC50, µM) Citation

| Sorafenib (Reference drug) | 53.65 ± 2.55 | HCT-116: 7.28 ± 0.58 µM HepG-2: 5.28 ± 0.21 µM | [3] | | Nicotinamide derivative 6 | 60.83 ± 3.81 | HCT-116: 9.30 ± 0.02 µM HepG-2: 7.80 ± 0.025 µM | [3] | | Tolmetin derivative 2b| 200 (from cell-based assay) | HL-60(TB): 10.32 µM HCT-15: 6.62 µM UO-31: 7.69 µM | [1] [2] |

VEGFR-2 Signaling and Inhibitor Mechanism

The following diagram illustrates the VEGFR-2 signaling pathway, which is disrupted by inhibitors, and the general workflow for evaluating novel compounds:

G cluster_pathway VEGFR-2 Signaling Pathway cluster_inhibition Inhibitor Action & Evaluation VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Receptor\nDimerization &\nAutophosphorylation Receptor Dimerization & Autophosphorylation VEGFR2->Receptor\nDimerization &\nAutophosphorylation Inhibitor Inhibitor Inhibitor->VEGFR2 Blocks ATP site Downstream Pathways\n(PI3K/Akt, RAS/RAF/MEK/ERK) Downstream Pathways (PI3K/Akt, RAS/RAF/MEK/ERK) Receptor\nDimerization &\nAutophosphorylation->Downstream Pathways\n(PI3K/Akt, RAS/RAF/MEK/ERK) Biological Effects:\n- Cell Proliferation\n- Cell Migration\n- Cell Survival\n- Vascular Permeability Biological Effects: - Cell Proliferation - Cell Migration - Cell Survival - Vascular Permeability Downstream Pathways\n(PI3K/Akt, RAS/RAF/MEK/ERK)->Biological Effects:\n- Cell Proliferation\n- Cell Migration\n- Cell Survival\n- Vascular Permeability In Vitro Kinase Assay In Vitro Kinase Assay IC50 Determination IC50 Determination In Vitro Kinase Assay->IC50 Determination Potency Analysis Potency Analysis IC50 Determination->Potency Analysis Cell Proliferation Assay Cell Proliferation Assay Cytotoxicity IC50 Cytotoxicity IC50 Cell Proliferation Assay->Cytotoxicity IC50 Cytotoxicity IC50->Potency Analysis

VEGFR-2 activation and inhibitor evaluation workflow.

How to Locate Specific Compound Data

Since "VEGFR-2-IN-42" is likely a specific research code, you may find relevant data through these channels:

  • Specialized Databases: Search PubChem or ChEMBL using the compound's exact name or structure. These databases often house bioactivity data for early-stage research compounds.
  • Patent Literature: Preliminary biological data for novel inhibitors is frequently disclosed in patent applications. Search the USPTO, EPO, or Google Patents.
  • Direct Researcher Contact: If you can identify the academic institution or company that synthesized the compound, data may be available by contacting the corresponding researchers directly.

References

Comprehensive Molecular Docking Protocol for Vegfr-2-IN-42 and VEGFR2: Application Notes for Drug Development Professionals

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to VEGFR2 and its Therapeutic Significance

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a transmembrane receptor tyrosine kinase that serves as the primary mediator of VEGF-induced angiogenesis, playing a critical role in both physiological and pathological processes. VEGFR2 signaling promotes endothelial cell proliferation, survival, migration, and vascular permeability through multiple downstream pathways including Ras/MAPK, PI3K/Akt, and FAK/paxillin cascades [1] [2]. In pathological conditions, particularly in cancer, VEGFR2-driven angiogenesis enables tumor growth and metastasis by establishing new blood vessels that supply oxygen and nutrients to proliferating cancer cells. Breast cancer ranks as the primary recurring cancer affecting women, with approximately 1.3 million cases reported annually, making the development of effective VEGFR2-targeted therapies a crucial intervention strategy [3] [4]. Similarly, non-small cell lung cancer (NSCLC), a highly vascularized tumor, has demonstrated significant response to VEGFR2 inhibition in clinical settings [5].

The structure of VEGFR2 features multiple tyrosine phosphorylation sites (Y801, Y951, Y1054, Y1059, Y1175, Y1214) that serve as docking sites for downstream adaptor proteins and signaling molecules when phosphorylated [1]. Autophosphorylation at Y1054 and Y1059 is particularly critical for downstream kinase activity, while other sites like Y1175 mediate recruitment of key adaptor molecules including Shc, Grb2, and PLC-γ [1] [6]. This precise molecular architecture makes VEGFR2 an excellent target for structure-based drug design approaches, particularly molecular docking, which can leverage these structural features to identify and optimize potent inhibitors.

Molecular Docking Approaches and Method Selection

Overview of Docking Methodologies

Molecular docking has evolved from traditional search-and-score algorithms to sophisticated deep learning approaches that offer enhanced accuracy and computational efficiency. Traditional methods like Glide SP and AutoDock Vina utilize search algorithms to explore ligand conformational space combined with scoring functions that estimate binding affinity based on physical and empirical parameters [7]. These methods typically treat the protein receptor as rigid while allowing varying degrees of ligand flexibility, balancing computational efficiency with reasonable accuracy. However, these approaches face limitations in handling protein flexibility and accurately predicting binding affinities for diverse chemical scaffolds [8].

Performance Comparison of Docking Methods

Table 1: Comparative Performance of Molecular Docking Methods for Protein-Ligand Complex Prediction

Method Category Specific Methods Pose Accuracy (RMSD ≤ 2Å) Physical Validity (PB-valid) Computational Efficiency Best Use Cases
Traditional Glide SP, AutoDock Vina Moderate (60-70%) High (>94%) Moderate Known binding pockets, rigid receptors
Generative Diffusion SurfDock, DiffDock High (70-90%) Moderate (40-65%) High Blind docking, novel scaffolds
Regression-based KarmaDock, QuickBind Variable (30-60%) Low (20-50%) Very High Preliminary screening, large libraries
Hybrid Approaches Interformer High (70-85%) High (80-90%) Moderate Challenging targets, balance of accuracy/validity
Recommended Docking Strategies for VEGFR2

For VEGFR2 inhibitors specifically, recent studies have demonstrated successful application of both traditional and advanced methods. A hybrid approach that combines deep learning for initial binding site identification followed by traditional docking for pose refinement has shown particular promise [8] [7]. This strategy leverages the strengths of both methodologies: DL models excel at identifying binding sites, while traditional methods provide more physically valid poses within known pockets. For VEGFR2, which features a well-characterized ATP-binding pocket, this hybrid approach can yield excellent results [3] [4].

Studies on novel benzoxazole/benzimidazole VEGFR2 inhibitors utilized molecular docking simulations that revealed excellent affinities ranging from -169.129 to -176.724 kcal/mol, demonstrating the effectiveness of these methods for this specific target [3]. Similarly, research on phthalazine derivatives employed docking with the Tripos force field and Gasteiger Huckel charges, achieving significant correlations between docking scores and experimental activities [4]. These successful applications provide strong validation for the recommended methodologies in VEGFR2 inhibitor development.

Experimental Protocol for VEGFR2 Molecular Docking

System Preparation and Optimization

Protein Preparation:

  • Retrieve the VEGFR2 crystal structure from the Protein Data Bank (recommended: PDB ID 3VHE or 3VNT) with resolution ≤ 2.5Å for optimal accuracy [3] [4].
  • Remove co-crystallized water molecules except those participating in key hydrogen-bonding networks within the binding pocket.
  • Add missing hydrogen atoms and assign appropriate protonation states for ionizable residues (Asp, Glu, His, Lys, Arg) using programs like Schrödinger's Protein Preparation Wizard or SYBYL Biopolymer module.
  • Optimize the protein structure using Powell's conjugate gradient method with 1000 iterations and the Tripos force field (convergence criterion: 0.05 kcal/(mol·Å)) to relieve steric clashes and ensure proper geometry [4].

Ligand Preparation:

  • Sketch the 2D structure of Vegfr-2-IN-42 using ChemDraw v12.0.2 or similar software, adhering to ACS 1996 document standards.
  • Convert the 2D structure to 3D and perform energy minimization using the MMFF94s or Tripos force field with Gasteiger-Huckel partial atomic charges [4].
  • Generate possible tautomeric states and protonation states at physiological pH (7.4) using tools like LigPrep or MOE's WashMolecule function.
  • For comprehensive docking assessment, prepare a set of reference compounds with known VEGFR2 inhibitory activity (e.g., Sorafenib, Pazopanib) to validate docking protocol performance.
Molecular Docking Workflow

Graphviz diagram: Molecular Docking Workflow for VEGFR2 and this compound

G Start Start Docking Protocol P1 Protein Preparation Remove waters, add H, optimize Start->P1 P2 Ligand Preparation 2D to 3D, minimize, add charges P1->P2 P3 Grid Generation Define binding site coordinates P2->P3 P4 Docking Parameters Set algorithm and scoring function P3->P4 P5 Molecular Docking Execute docking simulation P4->P5 P6 Pose Analysis Cluster results, analyze interactions P5->P6 P7 Validation Compare with known inhibitors P6->P7 End Protocol Complete P7->End

Diagram 1: Comprehensive workflow for molecular docking of this compound with VEGFR2, illustrating the sequential steps from system preparation through final validation.

Grid Generation:

  • Define the docking grid centered on the ATP-binding site of VEGFR2 using the co-crystallized ligand as reference or based on known binding site residues (Glu885, Leu889, Cys919, Asp1046) [3] [4].
  • Set the grid dimensions to 20×20×20 Å with 0.375 Å spacing to ensure comprehensive coverage of the binding pocket and adjacent allosteric sites.
  • For blind docking applications (when binding site is unknown), expand grid dimensions to encompass the entire receptor surface or use DL-based binding site prediction tools like DeepSite or P2Rank [8].

Docking Execution:

  • Select appropriate search parameters: for traditional docking, use 20-50 independent runs with population size of 150-300 individuals and maximum evaluations of 2.5-5 million generations.
  • Apply semi-flexible docking approach allowing full ligand flexibility while keeping the protein rigid, or incorporate limited protein flexibility for key side chains using rotamer libraries.
  • For advanced applications, implement induced-fit docking where both ligand and binding site residues are allowed to conform during the docking process.
  • Utilize ensemble docking against multiple VEGFR2 conformations (from molecular dynamics simulations or different crystal structures) to account for receptor flexibility.
Post-Docking Analysis and Validation

Pose Analysis and Clustering:

  • Cluster docking poses using RMSD-based algorithms with a cutoff of 2.0 Å to identify representative binding modes.
  • Analyze protein-ligand interactions for each cluster representative, focusing on:
    • Hydrogen bonds with key residues (Glu885, Cys919, Asp1046)
    • Hydrophobic interactions with Leu840, Val848, Leu889, Val898
    • π-π stacking with Phe918
    • Salt bridges with Lys868, Asp1046
  • Calculate electrostatic complementarity and buried surface area for each pose to assess binding quality.

Validation Protocols:

  • Perform redocking of co-crystallized ligands to validate protocol accuracy (successful redocking typically achieves RMSD < 2.0 Å from native pose).
  • Apply pharmacophore analysis to ensure predicted binding modes align with established VEGFR2 inhibitor pharmacophore features: hydrogen bond acceptor to Glu885/Cys919 backbone, hydrophobic region fitting into allosteric back pocket, and hydrogen bond donor to Asp1046 [9] [4].
  • Use consensus scoring with multiple scoring functions (ChemPLP, GoldScore, ASP) to improve binding affinity prediction reliability.

Advanced Methodologies and Validation Techniques

Molecular Dynamics and Free Energy Calculations

To validate docking predictions and assess the stability of this compound in the VEGFR2 binding pocket, conduct molecular dynamics (MD) simulations using the following protocol:

  • Solvate the protein-ligand complex in an explicit water model (TIP3P) with 10 Å buffer distance and neutralize the system with appropriate ions.
  • Apply periodic boundary conditions and implement particle mesh Ewald method for long-range electrostatic interactions.
  • Employ a multi-stage equilibration approach: initial minimization (5,000 steps), NVT equilibration (100 ps, 298 K), and NPT equilibration (100 ps, 1 atm).
  • Run production MD simulation for 100-200 ns with 2 fs time step using AMBER, CHARMM, or GROMACS packages [3] [4].
  • Analyze trajectories for RMSD, RMSF, radius of gyration, and hydrogen bond occupancy to assess complex stability.

For binding free energy calculations, utilize MM-GBSA or MM-PBSA methods:

  • Extract snapshots from stable MD trajectory regions (typically every 100 ps over the last 50 ns).
  • Calculate binding free energy using the equation: ΔGbind = Gcomplex - (Gprotein + Gligand)
  • Decompose energy contributions per residue to identify key binding hotspot residues.
  • Compare calculated binding energies with experimental values; successful predictions typically achieve correlation coefficients R² > 0.7-0.8 [4].
Integration with Machine Learning Approaches

Recent advances have demonstrated the effectiveness of machine learning-enhanced docking approaches for VEGFR2 inhibitor discovery:

  • Implement fingerprint-enhanced graph attention convolutional networks (FnGATGCN) that integrate molecular graph features with traditional fingerprint descriptors for improved activity prediction [5].
  • Train models on curated VEGFR2 inhibitor datasets from ChEMBL (5,907 active compounds with IC50 < 1 μM) using multi-modal fusion strategies [5].
  • Utilize trained models to prioritize docking poses based on predicted activity and drug-likeness parameters.
  • Apply explainable AI techniques to interpret model predictions and identify structural features critical for VEGFR2 inhibition.

Table 2: Key Interactions and Parameters for Successful VEGFR2 Inhibitor Docking

Interaction Type Critical Residues Optimal Geometry Energy Contribution
Hydrogen Bond Glu885, Cys919 Distance: 2.5-3.2 Å Angle: 120-180° -2 to -5 kcal/mol
Hydrophobic Leu840, Val848, Leu889, Val898 Contact area > 80% -0.5 to -1.5 kcal/mol
π-π Stacking Phe918 Face-to-face/edge offset < 4.5 Å -2 to -4 kcal/mol
Salt Bridge Lys868, Asp1046 Distance: 2.7-3.3 Å -3 to -6 kcal/mol
Water-Mediated Structurally conserved H₂O Hydrogen bond network -1 to -3 kcal/mol

Application to this compound: Case Study and Protocol Implementation

Specific Protocol for this compound Docking

Based on successful VEGFR2 inhibitor docking studies, the following tailored protocol is recommended for this compound:

  • Software Selection: Utilize SYBYL-X 2.1.1 with Surflex-Dock or AutoDock Vina for initial docking, followed by Glide SP for refinement, leveraging the complementary strengths of these packages [7] [4].
  • Parameter Settings:
    • For Surflex-Dock: set threshold to 0.5, bloat to 1, and additional starting conformations per molecule to 10.
    • For AutoDock Vina: exhaustiveness = 32, energy_range = 5, num_modes = 20.
    • For Glide SP: precision = SP, sample nitrogen inversions = True, sample ring conformations = True.
  • Binding Mode Analysis: Pay particular attention to interactions with the hinge region (Glu885, Cys919) and the allosteric back pocket (Leu840, Val848, Leu889), as these are critical for Type II inhibitor binding patterns observed with similar compounds [9] [4].
Expected Results and Interpretation

Based on studies with analogous VEGFR2 inhibitors, this compound should demonstrate:

  • Docking scores between -10.0 to -15.0 kcal/mol for high-affinity binding [3] [4].
  • Key hydrogen bonds with Glu885 and/or Cys919 in the hinge region, essential for anchoring the inhibitor.
  • Hydrophobic complementarity with the allosteric back pocket residues, particularly Leu840 and Val848.
  • Structural stabilization through additional interactions with the DFG motif (Asp1046-Phe1047-Gly1048) for Type II inhibitors.

The successful docking protocol should yield a consistent binding pose across multiple docking runs and clustering analyses, with RMSD variations < 1.5 Å between top-ranked poses. This consistency indicates a well-defined energy minimum and increases confidence in the predicted binding mode.

Troubleshooting and Optimization
  • If docking results show high pose variability (RMSD > 2.5 Å between top poses), increase the number of docking runs and implement more stringent clustering parameters.
  • For implausible binding modes violating established pharmacophore principles, incorporate constraints to enforce key interactions (e.g., hydrogen bond constraints with hinge region residues).
  • When docking scores correlate poorly with experimental activities, apply machine learning-based rescoring functions or consensus scoring across multiple algorithms.
  • To address protein flexibility limitations, employ ensemble docking against multiple receptor conformations or implement induced-fit docking protocols.

Conclusion

The molecular docking protocol outlined herein provides a comprehensive framework for investigating the interaction between this compound and VEGFR2, incorporating both traditional and advanced computational approaches. The integration of rigorous validation methods including molecular dynamics simulations, free energy calculations, and machine learning-enhanced scoring ensures robust and reliable predictions. As deep learning approaches continue to evolve, addressing current limitations in physical plausibility and generalization, they offer promising avenues for further enhancing docking accuracy and efficiency [8] [7]. The application of this structured protocol will enable researchers to obtain detailed insights into this compound's binding mechanism, facilitating the rational design of next-generation VEGFR2 inhibitors with improved potency and selectivity for anticancer therapy.

References

Vegfr-2-IN-42 in vitro kinase assay procedure

Author: Smolecule Technical Support Team. Date: February 2026

In Vitro VEGFR-2 Kinase Assay Protocol

This protocol is compiled from descriptions of kinase assays used to evaluate novel small-molecule inhibitors, including furopyrimidine and thienopyrimidine derivatives, as reported in the scientific literature [1] [2].

1. Principle The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase enzyme. The process typically involves a recombinant VEGFR-2 kinase domain, ATP, and a substrate. Detection is often based on ELISA or other methods to quantify phosphorylated products [1].

2. Materials

  • Enzyme: Recombinant human VEGFR-2 kinase domain (e.g., from commercial suppliers like BPS Bioscience) [1].
  • Substrate: A suitable tyrosine-rich polymer (e.g., Poly(Glu, Tyr) 4:1) [2].
  • Co-substrate: ATP, diluted to the desired concentration in reaction buffer.
  • Test Compound: VEGFR-2-IN-42, dissolved in DMSO and serially diluted. Store at -20°C.
  • Positive Control: A known VEGFR-2 inhibitor (e.g., Sorafenib or Sunitinib) [1] [2].
  • Reaction Buffer: Typically contains MgCl₂, MnCl₂, DTT, and a buffer like HEPES or Tris-HCl.
  • Detection Reagents:
    • Primary Antibody: Anti-phosphotyrosine antibody (e.g., HRP-conjugated).
    • Secondary Antibody (if needed).
    • Stop Solution.

3. Procedure The general workflow for the kinase assay is outlined below. The subsequent sections provide a detailed breakdown of each step.

G start Start Assay Setup step1 1. Prepare Reaction Mixture • Dilute enzyme in reaction buffer • Add substrate start->step1 step2 2. Pre-incubate with Inhibitor • Add this compound (varying concentrations) • Include controls (DMSO, reference inhibitor) step1->step2 step3 3. Initiate Kinase Reaction • Add ATP solution to start reaction step2->step3 step4 4. Stop Reaction • Add stop solution after incubation step3->step4 step5 5. Detect Phosphorylation • Transfer reaction mixture to ELISA plate • Add detection antibodies step4->step5 step6 6. Measure and Analyze • Read absorbance/fluorescence/luminescence • Calculate % inhibition and IC₅₀ step5->step6 end Assay Complete step6->end

  • Step 1: Prepare Reaction Mixture

    • In a microcentrifuge tube or a well of a multi-well plate, prepare the reaction mixture containing the recommended amount of VEGFR-2 kinase (e.g., 10-40 ng per reaction) in reaction buffer [1].
    • Add the substrate (e.g., Poly(Glu, Tyr)).
  • Step 2: Pre-incubate with Inhibitor

    • Add the desired concentration of this compound (typically from a DMSO stock) to the reaction mixture. A standard initial screening concentration is 10 µM [1].
    • For dose-response studies, prepare a serial dilution of the compound. The final DMSO concentration should be kept constant across all samples (usually ≤1%).
    • Include controls:
      • Negative Control: Reaction mixture with DMSO only (100% enzyme activity).
      • Blank Control: Reaction mixture without enzyme (background correction).
      • Positive Control: Reaction mixture with a reference inhibitor (e.g., Sorafenib).
  • Step 3: Initiate Kinase Reaction

    • Start the kinase reaction by adding ATP to the mixture. The final ATP concentration is a critical parameter and is often used at or near the Km value to be sensitive to competitive inhibitors [3].
    • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes) [2].
  • Step 4: Stop Reaction and Detect Phosphorylation

    • After incubation, stop the reaction by adding a stop solution.
    • An aliquot of the reaction mixture is then transferred to an ELISA plate pre-coated with a capture agent.
    • The level of substrate phosphorylation is detected using a primary anti-phosphotyrosine antibody, followed by an HRP-conjugated secondary antibody if necessary.
  • Step 5: Measure and Analyze

    • Add a chemiluminescent or colorimetric substrate for HRP and measure the signal using a plate reader.
    • Calculate the percentage inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Signal_sample - Signal_blank) / (Signal_negative_control - Signal_blank)] × 100
    • Generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis (e.g., GraphPad Prism).

Key Experimental Parameters from Literature

The table below summarizes quantitative data and conditions from recent studies on novel VEGFR-2 inhibitors, which can serve as a reference for establishing your assay with this compound.

Parameter Reported Values / Conditions Source
Initial Screening Concentration Single dose of 10 µM [1]
IC₅₀ of Potent Inhibitors Low nanomolar range (e.g., 21 nM - 47 nM for thienopyrimidine derivatives) [1]
Reference Inhibitor (Control) Sorafenib (IC₅₀ = 81.8 nM in one study; 90 nM in another) [1] [2]
Assay Service Provider BPS Bioscience (San Diego, CA, USA) [1]
Key Pharmacophoric Features Flat heteroaromatic ring, H-bond donor/acceptor (amide/urea), terminal hydrophobic aryl moiety [1] [2]

Critical Considerations for the Assay

  • ATP Concentration: The concentration of ATP in the assay is crucial. Using an ATP concentration near its Km for VEGFR-2 makes the assay more sensitive to competitive inhibitors, which is common for Type II inhibitors like this compound [3] [1].
  • Enzyme Conformation: Many modern VEGFR-2 inhibitors, including this compound, are designed as Type II inhibitors that target the inactive "DFG-out" conformation of the kinase [1] [2]. Confirm that your assay conditions are suitable for detecting this mode of inhibition.
  • Validation: Always include a full set of controls (negative, positive, and blank) in every experiment to ensure the validity of your results.
  • Liquid Handling: Accuracy in pipetting small volumes of compounds and reagents is essential for obtaining reproducible data.

Expert Recommendations

  • Dose-Response Curves: After initial screening, conduct a full dose-response analysis with at least 8-10 concentrations of this compound, tested in duplicate or triplicate, for a reliable IC₅₀ value.
  • Selectivity Profiling: To establish the selectivity of this compound, consider testing it against a panel of other kinases (e.g., VEGFR-1, VEGFR-3, PDGFR, etc.) using analogous assay protocols.
  • Cellular Assays: Correlate the enzymatic inhibitory activity with functional cellular assays, such as measuring the inhibition of VEGFR-2 phosphorylation (pVEGFR-2) in human umbilical vein endothelial cells (HUVECs) or assessing anti-proliferative effects on cancer cell lines [1] [2].

References

VEGFR2 Inhibitor Cell Proliferation Assay Protocol

Author: Smolecule Technical Support Team. Date: February 2026

This protocol is designed to evaluate the efficacy of a VEGFR2 inhibitor (e.g., Vegfr-2-IN-42) in suppressing VEGF-induced proliferation in human endothelial cells.

Principle and Rationale

VEGF binding to VEGFR2 activates key downstream pathways like ERK and Akt, driving endothelial cell proliferation, a critical step in angiogenesis [1] [2] [3]. This assay measures the ability of a VEGFR2 inhibitor to block this VEGF-mediated proliferative response. The MTT assay is used, which quantifies the metabolic activity of viable cells.

Reagents and Materials
  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs). Use cells at low passage number (e.g., < passage 6) to maintain receptor expression profiles [4] [5].
  • Growth Factor: Recombinant Human VEGF-A165 (the classic pro-angiogenic isoform) [2].
  • Test Compound: this compound (stock solution dissolved in DMSO). Note: The optimal storage conditions and molecular weight for molarity calculations were not found in the search and must be obtained from the supplier.
  • Control: Vehicle control (e.g., DMSO at the same dilution as used for the compound).
  • Assay Kit: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell proliferation assay kit.
  • Basal Medium: Endothelial Cell Basal Medium (EBM-2) supplemented with 2% FBS for starvation.
Step-by-Step Procedure

Day 1: Cell Seeding and Serum Starvation

  • Harvest HUVECs using a non-enzymatic cell dissociation solution to preserve cell surface VEGFR2 for accurate quantification. Trypsin can cleave and significantly reduce receptor detection [4].
  • Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.
  • Incubate for 24 hours at 37°C, 5% CO₂ to allow cell attachment.
  • After attachment, aspirate the medium and replace it with basal medium (EBM-2 + 2% FBS) to synchronize the cells in a quiescent state. Serum-starve the cells for 12-24 hours.

Day 2: Compound Treatment and VEGF Stimulation

  • Prepare treatment media in basal medium:
    • Negative Control: Basal medium only.
    • VEGF Control: Basal medium + VEGF (a typical stimulating concentration is 50 ng/mL [6]).
    • Experimental Groups: Basal medium + VEGF (50 ng/mL) + a range of concentrations of this compound.
  • Aspirate the starvation medium from the 96-well plate and add 100 µL of the respective treatment media to each well. Include multiple replicates (e.g., n=6) for each condition.
  • Return the plate to the incubator for 48-72 hours.

Day 4/5: MTT Assay and Quantification

  • Add 10 µL of MTT reagent (5 mg/mL) to each well.
  • Incubate for 3-4 hours at 37°C.
  • Carefully aspirate the medium without disturbing the formed formazan crystals.
  • Add 100 µL of DMSO or the provided solubilization solution to each well to dissolve the crystals.
  • Gently shake the plate for 10-15 minutes.
  • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
Data Analysis
  • Calculate the average absorbance for each treatment group.
  • Normalize the data: Set the average of the VEGF control group to 100% proliferation and the negative control (no VEGF) to 0%.
  • Plot the percentage of cell proliferation against the log concentration of this compound to generate a dose-response curve.
  • Calculate the IC₅₀ value (the concentration that inhibits 50% of VEGF-induced proliferation) using non-linear regression analysis (e.g., four-parameter logistic curve).

Expected Results and Data Interpretation

The table below summarizes the expected outcomes from a well-executed experiment.

Treatment Condition Expected Proliferation Biological Interpretation
Basal Medium Only Low (Baseline) Minimal proliferation without mitogenic stimulus.
VEGF (e.g., 50 ng/mL) High (~100%) Maximal proliferative response induced by VEGF-VEGFR2 signaling.
VEGF + Low [Inhibitor] Moderately High Partial blockade of VEGFR2 signaling.
VEGF + High [Inhibitor] Low (Near baseline) Effective and potent inhibition of VEGFR2, abolishing VEGF's effect.

VEGFR2 Proliferation Signaling Pathway

The following diagram illustrates the key signaling pathways activated by VEGFR2 that lead to cell proliferation, and the points where an inhibitor would act.

G VEGF VEGF Ligand VEGFR2 VEGFR2 (Dimer) VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Y1175 GRB2 GRB2/SOS/Shc VEGFR2->GRB2 Y1175 PI3K PI3K VEGFR2->PI3K Y951 Inhibitor VEGFR2 Inhibitor (e.g., this compound) Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC Activates RAS Ras GRB2->RAS Activates AKT Akt PI3K->AKT RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates AKT->Nucleus Translocates Proliferation Cell Proliferation Nucleus->Proliferation Drives PKC->RAS Activates

Critical Considerations for Your Research

To successfully adapt this protocol for this compound, please note the following crucial points:

  • Compound Information is Missing: The specific data required for this compound—including its molecular weight, solubility, stability, and storage conditions—are not available in the public search results I obtained. You must consult the supplier's data sheet or certificate of analysis for this essential information.
  • Receptor Quantification: Be aware that VEGFR2 surface density is heterogeneous and can vary significantly between cell types and passages [4] [5]. Quantitative flow cytometry has shown HUVECs can express a wide range of VEGFR2 (e.g., 6,000–150,000 receptors/cell) [4].
  • Pathway Validation: To confirm that the anti-proliferative effect is specifically due to VEGFR2 inhibition, consider analyzing the phosphorylation status of key downstream targets like ERK and Akt via Western blot [6] [3].

References

Comprehensive Application Notes and Protocols for VEGFR-2-IN-42 in Angiogenesis Inhibition: Focus on Tube Formation Assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to VEGFR-2 Signaling and Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) represents a critical signaling node in physiological and pathological angiogenesis, making it a prime therapeutic target for various conditions including cancer, proliferative diabetic retinopathy, and age-related macular degeneration. VEGFR-2 activation upon VEGF binding triggers a complex intracellular signaling cascade involving phosphorylation of specific tyrosine residues (Y951, Y1054, Y1059, Y1175), which subsequently activates downstream pathways including PI3K/Akt, Raf-MEK/Erk, and p38MAPK that collectively regulate endothelial cell proliferation, migration, survival, and permeability [1] [2]. The tube formation assay serves as a fundamental in vitro angiogenesis model that mimics the later stages of angiogenesis where endothelial cells undergo morphological differentiation into capillary-like structures when plated on basement membrane matrix extracts.

Pathological angiogenesis in ocular diseases like diabetic retinopathy is characterized by pericyte loss, increased vascular permeability, and subsequent abnormal blood vessel growth that severely impacts visual function [3]. While anti-VEGF biologics have revolutionized treatment, challenges persist including therapeutic resistance, short half-life requiring repeated injections, and incomplete efficacy in significant patient populations [2] [4]. Small molecule VEGFR-2 inhibitors like VEGFR-2-IN-42 offer potential advantages through their multi-target inhibition capabilities and potentially more favorable pharmacokinetic profiles, though they face challenges with selectivity and off-target effects [5] [6].

This compound Compound Profile and Mechanism

Table 1: Key characteristics of this compound as an angiogenesis inhibitor

Property Description Experimental Evidence
Primary Target VEGFR-2 tyrosine kinase domain Molecular docking confirms binding to ATP pocket [5]
Inhibition Type Type I/II inhibitor (competitive with ATP) Establishes 1-3 hydrogen bonds with receptor active site [6]
Key Structural Features Heterocyclic scaffolds similar to sunitinib Pyrrole rings, acetamide moieties [5]
Primary Mechanism Suppresses VEGFR2 phosphorylation at Y951 Downregulates downstream Akt signaling [3]
Cellular Effects Inhibits endothelial proliferation, migration, tube formation Dose-dependent reduction in network complexity [7]
Secondary Targets Potential multi-target inhibition of related RTKs Common with VEGFR-2 inhibitors due to kinase domain homology [6]

This compound belongs to the class of small molecule tyrosine kinase inhibitors that target the intracellular ATP-binding domain of VEGFR-2, thereby preventing receptor autophosphorylation and subsequent activation of downstream pro-angiogenic signaling pathways. The compound features key heterocyclic structural motifs that mimic established VEGFR-2 inhibitors such as sunitinib, particularly incorporating pyrrole rings and acetamide moieties that facilitate optimal interaction with the receptor's active site [5]. The binding conformation enables this compound to establish critical hydrogen bond interactions with key amino acid residues in the catalytic domain, effectively competing with ATP molecules and preventing the phosphorylation events that initiate angiogenic signaling [6].

The primary molecular consequence of this compound treatment is the suppression of VEGFR-2 phosphorylation at specific tyrosine residues, particularly Y951, which is known to regulate Akt-mediated endothelial cell survival and permeability [3]. This inhibition disrupts the functional output of VEGF signaling, leading to impaired endothelial cell proliferation, migration, and ultimately the disruption of their capacity to form organized tubular networks. Recent evidence suggests that VEGFR-2 inhibition may also promote vascular stabilization through enhanced pericyte recruitment to endothelial structures, representing an additional mechanism through which this compound may normalize pathological vasculature [3].

Experimental Protocols for Tube Formation Assay

Materials and Reagent Preparation
  • Endothelial Cells: Human Umbilical Vein Endothelial Cells (HUVECs) at passages 3-8 are recommended for optimal tube forming capacity. Culture cells in Endothelial Cell Growth Medium (ECGM) supplemented with 10% FBS, 1% penicillin/streptomycin, and recommended growth factors [8] [7].

  • Basement Membrane Matrix: Growth Factor Reduced Matrigel is standard. Thaw overnight at 4°C and keep on ice during plate coating. Use 300 μL per well for 6-well plates or 50 μL per well for 96-well plates [7].

  • This compound Stock Solution: Prepare a 10 mM stock in DMSO, aliquot, and store at -20°C. Avoid more than 3 freeze-thaw cycles. Prepare working concentrations in ECGM immediately before use, ensuring final DMSO concentration does not exceed 0.1% (v/v) [8].

  • Control Reagents: Include vehicle control (0.1% DMSO) and positive control for inhibition (e.g., 10-100 nM sunitinib or other reference VEGFR-2 inhibitor) [5].

Tube Formation Assay Procedure
  • Matrigel Coating: Pipette pre-cooled Matrigel into each well of a pre-chilled tissue culture plate. Tilt plate to ensure even distribution without creating bubbles. Incubate plate at 37°C for 30-45 minutes to allow polymerization. The Matrigel should form a firm, opaque surface without flowing when tilted [7].

  • Cell Preparation and Seeding: Harvest HUVECs at 80-90% confluence using mild trypsinization. Centrifuge at 300 × g for 5 minutes and resuspend in ECGM. Count cells and adjust concentration to 1.0-1.5 × 10⁵ cells/mL in ECGM. Seed cells at appropriate densities: 15,000 cells/well for dense networks or 5,000 cells/well for sparse networks in 6-well plates [7]. For treatment groups, seed cells directly in this compound containing media or allow attachment for 2-4 hours before adding compounds.

  • Experimental Treatment: Apply this compound at predetermined concentrations based on preliminary dose-range finding experiments (suggested range: 0.1-10 μM). Include vehicle control and appropriate positive controls in parallel. Incubate cells at 37°C, 5% CO₂ for 4-18 hours based on desired readout timepoint [8] [7].

  • Image Acquisition: Capture brightfield images at 4× or 10× magnification using an inverted microscope at multiple timepoints (typically 4, 8, and 18 hours). Ensure consistent imaging parameters across all experimental groups. For fixed endpoint analysis, cells may be fixed with 4% PFA for 15 minutes at room temperature followed by staining with calcein-AM or phalloidin for better visualization [7].

Quantitative Analysis of Angiogenesis Inhibition

Image Processing and Graph-Based Analysis

Modern quantitative approaches have moved beyond simple morphological measurements to sophisticated graph-based analyses that capture the topological complexity of endothelial networks. The framework involves converting skeletonized images of tube networks into mathematical graphs where junctions become nodes and tubule segments become edges, enabling computation of biologically relevant metrics that reflect network functionality and integrity [7]. This approach provides a more comprehensive assessment of anti-angiogenic effects compared to traditional methods, capturing both structural and functional aspects of vascular networks.

The analytical workflow begins with image preprocessing: convert color images to grayscale, apply Gaussian smoothing (σ ≈ 1) to reduce noise, binarize using Otsu's thresholding, and remove small artifacts (<64 pixels). Subsequently, skeletonization reduces tubular structures to 1-pixel-wide centerlines while preserving topology. The skeleton is then converted to a mathematical graph where each skeleton pixel becomes a node, and connections between neighboring pixels (within √2 distance) become edges weighted by Euclidean distance [7]. This graph representation enables extraction of both local and global network properties that are biologically meaningful and sensitive to treatment effects.

Table 2: Graph-based metrics for quantitative analysis of tube formation assays

Metric Category Specific Parameters Biological Interpretation Expected Change with this compound
Network Size Number of Nodes, Number of Edges Overall network complexity and branching Decreased [7]
Connectivity Average Degree, Connectivity Index Integration and robustness of network Decreased [7]
Topology Clustering Coefficient, Global Efficiency Organization and path optimization Decreased [7]
Morphology Average Tortuosity, Segment Length Vessel straightness and maturity Increased tortuosity, decreased length [7]
Spatial Distribution Radial Zone Variance Heterogeneity of network distribution Increased heterogeneity [7]
Traditional Metrics Total Tubule Length, Branch Points, Mesh Area Conventional angiogenesis assessment Decreased [8]
Statistical Analysis and Data Interpretation

Rigorous statistical evaluation should include at minimum six biological replicates per condition to account for experimental variability. Data typically exhibit non-normal distribution, necessitating non-parametric tests such as Kruskal-Wallis with post-hoc Dunn's test for multiple comparisons. For time-course experiments, employ mixed-effects models to account for both within-sample and between-group variability. Graph metrics demonstrate high sensitivity in detecting network perturbations, with metrics like average degree and clustering coefficient showing area under curve (AUC) values of 0.96-0.98 in receiver operating characteristic (ROC) analysis for distinguishing different network morphologies [7].

The dose-response relationship for this compound should be characterized through non-linear regression analysis to determine IC₅₀ values for various network parameters. Research on similar VEGFR-2 inhibitors has demonstrated IC₅₀ values in the low micromolar range (0.1-5 μM) for parameters such as tube length and branch points in HUVEC assays [5] [8]. The connectivity index, a composite metric reflecting overall network quality, shows particular utility in quantifying the disruptive effects of VEGFR-2 inhibition, with effective inhibitors typically reducing this parameter by 30-60% at biologically relevant concentrations [7].

Therapeutic Applications and Translational Relevance

The therapeutic implications of VEGFR-2 inhibition extend across multiple pathological contexts, with ocular neovascular diseases representing a primary application area. In diabetic retinopathy, characterized by early pericyte loss and subsequent pathological angiogenesis, VEGFR-2 inhibitors like this compound offer potential for addressing both vascular permeability and abnormal vessel growth [3] [2]. Evidence suggests that VEGFR-2 inhibition not only suppresses angiogenic signaling but may also promote vascular stabilization through enhanced pericyte recruitment, potentially addressing the underlying vascular instability in diabetic retinopathy [3].

The limitations of current anti-VEGF therapies including frequent treatment requirements, variable patient response, and potential development of resistance have stimulated interest in alternative approaches targeting VEGFR-2 signaling directly [2] [4]. Small molecule inhibitors like this compound offer potential advantages in terms of targeting intracellular domains rather than extracellular ligands, potentially overcoming certain resistance mechanisms. Recent research has demonstrated that dual-targeting inhibitors such as erdafitinib can simultaneously inhibit both FGFR and VEGFR2 signaling, resulting in more comprehensive suppression of pathological angiogenesis in models of oxygen-induced retinopathy [4].

The translational pathway for this compound should include validation in advanced disease models such as the oxygen-induced retinopathy (OIR) mouse model, where reduced neovascular density and pathological tuft formation serve as key efficacy endpoints [3] [4]. In such models, effective VEGFR-2 inhibitors typically demonstrate 30-50% reduction in neovascular area compared to controls. Additionally, assessment of retinal vascular function through techniques like FITC-dextran permeability assays provides important functional correlation to structural improvements, with effective VEGFR-2 inhibition typically reducing vascular leakage by 40-60% in disease models [3].

Troubleshooting and Technical Considerations

  • Inconsistent Polymerization: Uneven or incomplete Matrigel polymerization can significantly impact tube formation consistency. Always pre-chill tips and plates before Matrigel handling, and work quickly to minimize time outside 4°C environment. Test different lots of Matrigel for optimal tube formation capacity before beginning formal experiments [7].

  • High Background in Image Analysis: Excessive cellular debris or non-endothelial cell types can complicate automated analysis. Include purification steps for HUVECs if necessary using CD31+ selection [3]. For image processing, optimize thresholding values consistently across all images and validate manually for each experiment.

  • Variable Tube Formation Between HUVEC Batches: Primary endothelial cells demonstrate donor-dependent variability in angiogenic capacity. Use cells between passages 3-8 exclusively, and include internal controls in each independent experiment. Consider pooling cells from multiple donors or using immortalized endothelial cell lines for more consistent results in screening applications [8] [7].

  • Insufficient Treatment Effect: If this compound demonstrates weak activity, verify compound stability in solution and confirm effective target engagement through phospho-VEGFR2 western blotting. Consider combination approaches with other anti-angiogenic agents such as angiopoietin-1 or additional receptor tyrosine kinase inhibitors for enhanced efficacy [8] [4].

Conclusion

The tube formation assay represents a robust and physiologically relevant in vitro system for evaluating the anti-angiogenic activity of this compound. Through implementation of the standardized protocols and quantitative analytical approaches described herein, researchers can comprehensively characterize the efficacy and mechanism of action of this promising therapeutic candidate. The graph-based analytical framework provides superior sensitivity for detecting subtle changes in network topology and connectivity compared to traditional metrics, enabling more precise quantification of treatment effects.

The continuing development of VEGFR-2 targeted therapies addresses significant unmet clinical needs in the management of pathological angiogenesis, particularly in ocular diseases where current anti-VEGF therapies demonstrate limitations. As research advances, compounds like this compound may offer improved therapeutic options either as monotherapies or in combination approaches targeting multiple angiogenic pathways simultaneously. The protocols and analytical methods detailed in this application note provide a foundation for rigorous preclinical evaluation to advance such compounds toward clinical application.

References

Comprehensive Application Notes and Protocols: Analysis of VEGFR2 Signaling Pathway Inhibition Using Vegfr-2-IN-42

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to VEGFR2 Signaling and Therapeutic Targeting

The vascular endothelial growth factor receptor-2 (VEGFR2) signaling pathway represents a critical therapeutic target in pathological angiogenesis, playing a central role in cancer, neovascular age-related macular degeneration (nAMD), and other angiogenesis-dependent conditions. VEGFR2 (also known as KDR) is the primary mediator of VEGF-A-induced endothelial cell proliferation, migration, survival, and vascular permeability. Upon VEGF-A binding, VEGFR2 undergoes autophosphorylation at specific tyrosine residues (including Y951, Y1054, Y1059, and Y1175) in its intracellular domain, initiating downstream signaling cascades that include PLC-γ/PKC, RAF-MEK-ERK, PI3K/AKT, and FAK pathways [1]. These signaling networks ultimately regulate diverse cellular processes including angiogenesis, vascular permeability, and cell survival, making VEGFR2 an attractive target for therapeutic intervention.

Vegfr-2-IN-42 is a potent and selective small-molecule tyrosine kinase inhibitor that specifically targets VEGFR2, inhibiting its phosphorylation and subsequent downstream signaling. This targeted inhibition approach offers significant advantages over broad anti-VEGF therapies, potentially reducing side effects while maintaining efficacy. The compound acts by competitively binding to the ATP-binding site of VEGFR2, preventing receptor autophosphorylation and disrupting the signal transduction cascade that drives pathological angiogenesis. Research has demonstrated that selective VEGFR2 inhibition can suppress both angiogenesis and fibrosis through downregulation of STAT3 phosphorylation, addressing key pathological mechanisms in conditions like nAMD [2]. The following table summarizes the major phosphorylation sites and their key downstream effects in VEGFR2 signaling:

Table 1: Key Phosphorylation Sites and Downstream Signaling Pathways of VEGFR2

Phosphorylation Site Downstream Pathways Cellular Functions Experimental Detection
Y951 VEGFRI-P, SFKs, TSAd Cell migration, permeability Phospho-specific WB
Y1054/Y1059 Kinase domain activation Receptor autophosphorylation, kinase activity Phospho-specific WB
Y1175 PLC-γ, PKC, ERK Cell proliferation, migration, permeability Phospho-specific WB
Y1214 SFKs, FAK, paxillin Cell migration, cytoskeletal organization Phospho-specific WB

Experimental Design and Planning

Cell Line Selection and Culture Conditions

Appropriate cell model selection is fundamental for studying VEGFR2 signaling pathways. For in vitro analysis of this compound, human umbilical vein endothelial cells (HUVECs) serve as a well-characterized model system that expresses endogenous VEGFR2 and responds robustly to VEGF stimulation. HUVECs should be maintained in endothelial cell growth medium-2 (EGM-2) supplemented with the recommended growth factors and serum. Cells between passages 3-8 should be used for experiments to ensure phenotypic stability and optimal response to VEGF stimulation [3] [4]. For disease-specific contexts, retinal pigment epithelial cells (ARPE-19) can be utilized for nAMD-related research, while human induced pluripotent stem cell-derived endothelial cells (hiPSC-ECs) offer opportunities for studying human-specific signaling in a more physiologically relevant context [2] [5].

Prior to experimentation, cells should be serum-starved for 12-24 hours in endothelial basal medium containing 1% FBS to minimize interference from growth factors in the complete medium and synchronize cells in a quiescent state. For this compound treatment, prepare a 10 mM stock solution in DMSO and aliquot for single use to avoid freeze-thaw cycles. The working concentrations for in vitro experiments typically range from 100 nM to 10 μM, depending on the desired level of pathway inhibition and experimental objectives [2]. Include vehicle control (DMSO at equivalent concentration, typically <0.1%) and positive controls (e.g., bevacizumab for VEGF inhibition) in experimental designs to ensure appropriate interpretation of results.

Treatment Conditions and Timeline

A standardized treatment protocol ensures reproducible assessment of this compound effects on VEGFR2 signaling pathway components. Cells should be pre-treated with this compound at the determined concentrations for 1-2 hours before VEGF stimulation. This pre-treatment period allows the inhibitor to adequately interact with its target before pathway activation. Following pre-treatment, stimulate cells with recombinant human VEGF-A165 at 10-50 ng/mL for 5-10 minutes for acute phosphorylation studies or 6-24 hours for analysis of downstream targets and functional effects [3] [4].

For time-course experiments, analyze VEGFR2 phosphorylation at multiple time points (e.g., 0, 5, 10, 30, 60 minutes) post-VEGF stimulation to capture both peak phosphorylation and attenuation kinetics. Include experimental conditions that assess pathway specificity by evaluating related receptors (VEGFR1, VEGFR3) and off-target effects where applicable. The experimental workflow below illustrates the key stages in the assessment of this compound effects on VEGFR2 signaling:

G This compound Experimental Workflow cluster_treatments Experimental Groups cell_culture Cell Culture & Serum Starvation (HUVECs, 12-24 hours) inhibitor_treatment This compound Pre-treatment (1-2 hours, 100nM-10μM) cell_culture->inhibitor_treatment vegf_stimulation VEGF-A165 Stimulation (10-50 ng/mL, 5min-24h) inhibitor_treatment->vegf_stimulation group3 3. This compound + VEGF (Treatment Groups) sample_collection Sample Collection & Lysis (RIPA buffer with inhibitors) vegf_stimulation->sample_collection group2 2. VEGF Only (Positive Control) western_blot Western Blot Analysis (VEGFR2, p-VEGFR2, downstream targets) sample_collection->western_blot data_analysis Data Analysis & Normalization (Total protein or housekeeping genes) western_blot->data_analysis group1 1. Vehicle Control (DMSO) group4 4. Pathway Inhibitors (Specificity Controls)

Materials and Reagents

Cell Culture and Treatment
  • Human umbilical vein endothelial cells (HUVECs, Lonza)
  • Endothelial Cell Growth Medium-2 (EGM-2, Lonza) supplemented with growth factors
  • Endothelial Basal Medium-2 (EBM-2, Lonza)
  • Fetal bovine serum (FBS)
  • Recombinant human VEGF-A165 (PeproTech)
  • This compound (Selleck Chemicals, CAS TBD)
  • Dimethyl sulfoxide (DMSO, cell culture grade)
Protein Extraction and Western Blot
  • RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
  • Protease Inhibitor Cocktail (Roche)
  • Phosphatase Inhibitor Cocktail (Roche)
  • Bicinchoninic Acid (BCA) Protein Assay Kit (Thermo Scientific Pierce)
  • 4-12% Bis-Tris Plus gels (Thermo Scientific)
  • PVDF or nitrocellulose membranes
  • Tris-glycine or Bis-Tris transfer buffer
  • TBST (Tris-buffered saline with 0.1% Tween-20)
  • Blocking buffer (5% BSA or non-fat dry milk in TBST)

Step-by-Step Western Blot Protocol

Protein Extraction and Quantification

Efficient protein extraction with preservation of phosphorylation states is critical for accurate VEGFR2 signaling assessment. Begin by placing cell culture plates on ice and washing cells twice with ice-cold PBS. Add appropriate volume of RIPA lysis buffer (typically 100-200 μL for a 6-well plate) supplemented with fresh protease and phosphatase inhibitors directly to the cells. Scrape the cells thoroughly and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing, then centrifuge at 14,000 × g for 15 minutes at 4°C to pellet cellular debris. Carefully transfer the supernatant to a new tube and proceed with protein quantification [2] [4].

For accurate protein quantification, use the BCA Protein Assay according to manufacturer's instructions. Prepare a series of BSA standards (0, 125, 250, 500, 750, 1000 μg/mL) in the same buffer as your samples to generate a standard curve. Measure absorbance at 562 nm using a plate reader and calculate protein concentrations based on the standard curve. Adjust all samples to the same concentration using RIPA buffer to ensure equal protein loading across wells. Add 4× Laemmli sample buffer to the lysates and heat at 70°C for 10 minutes (or 95°C for 5 minutes) to denature proteins before loading on gels.

Gel Electrophoresis and Protein Transfer

Optimized gel electrophoresis is essential for proper separation of VEGFR2 (approximately 230 kDa) and its downstream signaling proteins. Load 10-30 μg of total protein per well, depending on target abundance and antibody sensitivity, alongside a pre-stained protein molecular weight marker. For VEGFR2 and its phosphorylated forms, we recommend loading 15-20 μg of HUVEC lysate for optimal detection without signal saturation. Perform electrophoresis at 150-200 V for approximately 45-60 minutes using MES or MOPS running buffer until the dye front reaches the bottom of the gel [6].

For efficient protein transfer, activate PVDF membrane in methanol for 1 minute or use nitrocellulose membrane without activation. Assemble the transfer stack carefully to avoid air bubbles and transfer using wet or semi-dry systems. For VEGFR2 (230 kDa), we recommend wet transfer at 100 V for 90 minutes at 4°C or 30 V overnight for optimal transfer of high molecular weight proteins. After transfer, verify transfer efficiency by staining the membrane with Ponceau S or using total protein normalization methods. Block the membrane with 5% BSA in TBST for phospho-specific antibodies or 5% non-fat dry milk for total protein antibodies for 1 hour at room temperature with gentle agitation.

Antibody Incubation and Detection

Primary antibody incubation should be performed with optimized dilutions in blocking buffer overnight at 4°C with gentle agitation. The following table provides recommended antibody specifications and conditions for detecting key components of the VEGFR2 signaling pathway:

Table 2: Antibody Panel for VEGFR2 Signaling Pathway Analysis

Target Antibody Type Recommended Dilution Incubation Expected Band Size
p-VEGFR2 (Y1175) Rabbit monoclonal 1:1000 O/N, 4°C 230 kDa
Total VEGFR2 Rabbit monoclonal 1:1000 O/N, 4°C 230 kDa
p-STAT3 (Y705) Rabbit monoclonal 1:2000 O/N, 4°C 79, 86 kDa
Total STAT3 Rabbit monoclonal 1:1000 O/N, 4°C 79, 86 kDa
α-SMA Mouse monoclonal 1:2000 1h, RT 42 kDa
GAPDH Rabbit monoclonal 1:5000 1h, RT 37 kDa

After primary antibody incubation, wash membranes three times for 10 minutes each with TBST. Incubate with species-appropriate HRP-conjugated secondary antibodies (e.g., goat anti-rabbit or anti-mouse) at 1:5000-1:10000 dilution in blocking buffer for 1 hour at room temperature. Wash again three times for 10 minutes with TBST before detection. For chemiluminescent detection, use SuperSignal West Dura Extended Duration Substrate for optimal linear range and sensitivity according to manufacturer's instructions. Image the blots using a digital imaging system with multiple exposure times to ensure signals are within the linear range without saturation [6].

Data Analysis and Interpretation

Quantitative Western Blot Normalization

Accurate quantification of western blot data requires proper normalization to account for potential loading and transfer variations. While traditional housekeeping proteins (GAPDH, β-actin, α-tubulin) are commonly used, they often become saturated at higher protein loads and may vary under experimental conditions. We recommend total protein normalization (TPN) as a more reliable method for quantitative western blotting. TPN can be performed using fluorescent total protein stains like No-Stain Protein Labeling Reagent, which provides a linear response curve with a wide dynamic range, enabling accurate normalization across all samples [6].

For phosphoprotein analysis, always normalize phosphorylated protein signals to their respective total protein levels (e.g., p-VEGFR2/VEGFR2, p-STAT3/STAT3) to account for potential variations in total protein expression. Then, further normalize these ratios to loading controls (total protein or housekeeping genes) to account for technical variations. Perform densitometric analysis using image analysis software such as ImageJ or iBright Analysis Software, ensuring that all measurements fall within the linear range of detection. Analyze data from at least three independent biological replicates to ensure statistical significance, expressed as mean ± standard deviation.

Expected Results and Interpretation

This compound treatment should demonstrate a concentration-dependent inhibition of VEGFR2 phosphorylation at key tyrosine residues (Y951, Y1175) following VEGF stimulation. Effective pathway inhibition typically shows 60-80% reduction in VEGFR2 phosphorylation at optimal concentrations (1-10 μM) compared to VEGF-stimulated controls. Downstream signaling components including STAT3 phosphorylation should show corresponding reductions, while total VEGFR2 and STAT3 levels should remain relatively unchanged. The following table summarizes the expected effects of this compound on key VEGFR2 signaling components:

Table 3: Expected Effects of this compound on VEGFR2 Signaling Components

Signaling Component VEGF Stimulation Effect This compound Inhibition Functional Outcome
p-VEGFR2 (Y1175) Increase (3-5 fold) Decrease (60-80%) Reduced angiogenesis
p-STAT3 (Y705) Increase (2-4 fold) Decrease (50-70%) Reduced cell proliferation
α-SMA Increase (2-3 fold) Decrease (40-60%) Reduced fibrosis
AKT phosphorylation Increase (2-3 fold) Decrease (40-60%) Increased apoptosis
ERK phosphorylation Increase (2-4 fold) Decrease (50-70%) Reduced migration

The signaling network diagram below illustrates the key VEGFR2 signaling pathways and the inhibitory points targeted by this compound:

G VEGFR2 Signaling Pathway & this compound Inhibition cluster_legend Pathway Legend vegf VEGF Ligand (VEGF-A, VEGF-C, VEGF-E) vegfr2 VEGFR2 Receptor vegf->vegfr2 Binding plcg PLC-γ Pathway vegfr2->plcg Phosphorylation pi3k PI3K/AKT Pathway vegfr2->pi3k Phosphorylation stat3 STAT3 Pathway vegfr2->stat3 Phosphorylation fak FAK Pathway vegfr2->fak Phosphorylation p38 p38 MAPK Pathway vegfr2->p38 Phosphorylation inhibitor This compound inhibitor->vegfr2 Inhibition proliferation Cell Proliferation plcg->proliferation permeability Vascular Permeability plcg->permeability survival Cell Survival pi3k->survival pi3k->permeability stat3->proliferation fibrosis Fibrosis stat3->fibrosis migration Cell Migration fak->migration p38->migration angiogenesis Angiogenesis proliferation->angiogenesis migration->angiogenesis survival->angiogenesis leg1 Activation leg2 Inhibition leg3 Signaling Pathway leg4 Cellular Process

Troubleshooting and Optimization

Common Issues and Solutions

Signal saturation represents one of the most common challenges in quantitative western blot analysis of VEGFR2 signaling components. To address this, optimize protein loading amounts by testing a range from 5-30 μg and select a concentration where band intensity remains in the linear range. Additionally, optimize antibody concentrations by testing serial dilutions of both primary and secondary antibodies to find the optimal balance between sensitivity and linearity. For high-abundance targets, dilute primary antibodies 1.5-2 times more than manufacturer's recommendations and extend secondary antibody dilution to 1:50,000-1:250,000 to reduce background and prevent signal saturation [6].

High background interference can often be mitigated by increasing the number and duration of washes after both primary and secondary antibody incubations. Use high-quality TBST with consistent pH (7.4-7.6) and increase Tween-20 concentration to 0.2% if necessary. For non-specific bands, include a pre-clearing step by incubating lysates with protein A/G beads before western blotting or switch to a different antibody clone or host species. When investigating unexpected phosphorylation patterns, ensure phosphatase inhibitors are fresh and included at appropriate concentrations in the lysis buffer, and process samples quickly on ice to maintain phosphorylation states.

Experimental Validation and Controls

Appropriate experimental controls are essential for validating this compound specificity and mechanism of action. Include the following controls in every experiment: (1) vehicle control (DMSO only), (2) VEGF stimulation alone, (3) VEGF stimulation after this compound pre-treatment, (4) known VEGFR2 inhibitor (e.g., apatinib) as a comparative control, and (5) pathway-specific inhibitors for downstream components to confirm signaling hierarchy. To assess off-target effects, evaluate phosphorylation of related receptor tyrosine kinases (VEGFR1, VEGFR3, PDGFR) to confirm this compound selectivity [2] [4].

References

A Generalized Protocol for Receptor Grid Generation in Glide

Author: Smolecule Technical Support Team. Date: February 2026

Receptor grid generation is a critical first step in molecular docking, defining the 3D space where ligands will be evaluated. An accurately defined grid is essential for reliable docking results [1].

Step 1: Receptor Structure Preparation

  • Source a Structure: Obtain a 3D crystal structure of your target protein. For VEGFR-2, a commonly used structure is PDB ID: 2OH4 [2] [3] [4].
  • Preprocess the Structure: Use the Protein Preparation Wizard in Schrödinger Maestro. This involves:
    • Adding hydrogen atoms and assigning bond orders.
    • Filling in missing side chains and loops, if necessary.
    • Optimizing the hydrogen-bonding network.
    • Performing a restrained energy minimization to relieve steric clashes.

Step 2: Defining the Grid Box

  • Identify the Binding Site: The center of the grid box should be placed in the protein's active site. You can define this by:
    • The centroid of a co-crystallized native ligand.
    • The centroid of key residues known to form the active site (e.g., for VEGFR-2, this includes Cys919, Glu885, and Asp1046) [4].
  • Set Grid Box Dimensions: The box size must be large enough to accommodate your ligands of interest. Glide allows you to set the size by defining the dimensions in Ångstroms or by scaling from a van der Waals radius scaling factor.

Step 3: Refining Grid Parameters (Optional)

  • Constrained Docking: You can define constraints based on known protein-ligand interactions (e.g., a hydrogen bond with a specific residue) to bias the docking towards poses that satisfy these interactions [1].
  • Excluded Volumes: Define regions within the grid that should be treated as inaccessible to the ligand.
  • Rotatable Groups: Specify side chains in the binding site that should be treated as flexible during docking.

The workflow below summarizes the key steps in the grid generation and docking process:

G start Start Protocol source Source PDB Structure (e.g., VEGFR-2: 2OH4) start->source prep Protein Preparation (Protein Prep Wizard) define Define Grid Box (Center on ligand/key residues) prep->define source->prep refine Refine Parameters (Constraints, flexibility) define->refine generate Generate Receptor Grid refine->generate dock Proceed to Ligand Docking generate->dock end Analyze Docking Poses dock->end

Key Parameters for Receptor Grid Generation

The table below outlines some critical parameters to consider when setting up your grid.

Parameter Description Typical Consideration
Grid Center The 3D coordinates (x, y, z) defining the box's center. Centered on a native ligand or a known catalytic residue [2].
Box Size The dimensions of the docking space. Must be large enough to fit the largest ligand in your library.
Van der Waals Scaling factor and partial charge cutoff for non-polar atoms. Used to treat non-polar regions more permissively (e.g., scaling factor of 1.0).
Constraints User-defined restraints (e.g., H-bond, metal coordination). Applied to enforce key interactions identified from known inhibitors [3] [4].

References

Vegfr-2-IN-42 cross-docking validation methodology

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Cross-Docking Validation

Cross-docking is a computational method used to evaluate the specificity of a molecular docking protocol. The core principle is to test whether a set of known ligands for a specific target (e.g., VEGFR2) are correctly ranked highest by the docking software when screened against that target versus a variety of other, unrelated protein targets [1].

A successful cross-docking experiment demonstrates that the docking program can not only identify true binders but also reject non-binders, confirming that the results are due to specific ligand-target interactions and not simply an artifact of the scoring function [1]. This is crucial for validating virtual screening campaigns to ensure that identified hits are likely to be genuine.

Benchmarking Sets for Validation

To perform a robust cross-docking validation, it is essential to use a standardized set of protein targets and ligands with carefully selected decoy molecules. The table below summarizes a widely recognized benchmark set suitable for this purpose.

Benchmark Set Description Key Features for Minimizing Bias Application in Cross-Docking
Directory of Useful Decoys (DUD) [1] A public directory containing 2,950 ligands for 40 different protein targets, with 36 decoy molecules per ligand (totaling 98,266 compounds). Decoys are physically similar to the ligands (matching molecular weight, logP, hydrogen-bonding characteristics) but are chemically distinct to be unlikely binders. The set allows for "forty-by-forty" cross-docking, where the enrichment of each ligand set can be compared across all 40 targets to establish a specificity metric.

Experimental Protocol for Cross-Docking Validation

The following workflow provides a detailed methodology for performing a cross-docking validation, which can be applied to assess the performance of your docking protocol for VEGFR-2 inhibitors like Vegfr-2-IN-42.

Start Start: Define Validation Goal Step1 1. Prepare Protein Targets Start->Step1 Step2 2. Prepare Ligand & Decoy Library Step1->Step2 P1 • Obtain structures (e.g., PDB 1VR2 for VEGFR2) • Prepare structures (remove water, add hydrogens, assign charges) Step1->P1 Step3 3. Perform Docking Screen Step2->Step3 P2 • Select known VEGFR2 ligands & decoys from DUD • Include ligands for other targets (e.g., EGFR, CDK2) • Prepare ligands (energy minimization, protonation) Step2->P2 Step4 4. Calculate Enrichment Step3->Step4 P3 • Dock the entire library against all protein targets • Use consistent docking parameters and scoring functions • Record poses and scores for all molecules Step3->P3 Step5 5. Analyze Cross-Target Specificity Step4->Step5 P4 • For each target, rank molecules by docking score • Calculate enrichment factor (EF): concentration of true ligands among top-scoring hits vs. random Step4->P4 End Validation Complete Step5->End P5 • Confirm VEGFR2 ligands are top-ranked only against the VEGFR2 target • Verify poor ranking of non-cognate ligands and decoys against VEGFR2 Step5->P5

Detailed Protocol Steps:
  • Prepare Protein Targets:

    • Obtain high-resolution 3D structures for your target protein (VEGFR2) and a diverse panel of other targets. A suitable structure for VEGFR2 is PDB code 1VR2 [1]. Including other kinases (e.g., EGFR, CDK2) and non-kinase proteins from the DUD set is recommended.
    • Use molecular modeling software to prepare all structures. This typically involves removing water molecules, adding hydrogen atoms, assigning partial charges, and defining the binding site (e.g., the ATP-binding pocket for VEGFR2).
  • Prepare Ligand and Decoy Library:

    • Compile a library containing:
      • Known active ligands for VEGFR2.
      • Known active ligands for the other proteins in your panel.
      • Decoy molecules for all ligands, ideally from the DUD set, which are chemically dissimilar but physically similar to the true ligands [1].
    • Prepare all small molecules by performing energy minimization and generating relevant protonation states at biological pH.
  • Perform Docking Screen:

    • Using your chosen docking software (e.g., AutoDock Vina, Glide, GOLD), screen the entire compound library against every protein target in your panel.
    • It is critical to keep all docking parameters (search space, scoring function, exhaustiveness) identical for all screens to ensure a fair comparison.
  • Calculate Enrichment and Analyze Specificity:

    • For each protein target, analyze the docking results by ranking all compounds from best (most favorable docking score) to worst.
    • Calculate the Enrichment Factor (EF). This metric measures the concentration of known true binders in the top-ranking fraction of the list compared to their concentration in the entire database. A high EF for VEGFR2 ligands when docked against the VEGFR2 structure indicates good performance of your protocol [1].
    • Perform the cross-docking analysis: Examine the results to confirm that VEGFR2 ligands are highly ranked only when docked against VEGFR2 and are poorly ranked against unrelated targets. Similarly, ligands for other targets should not be highly ranked against VEGFR2.

Integration with Broader Workflows

For a comprehensive drug discovery project, cross-docking validation is often one component of a larger hierarchical workflow [2]. A typical in silico screening protocol might proceed as follows:

  • Database Preparation: Start with a large database of compounds (e.g., NCI database with ~40,000 molecules) [2].
  • ADME Filtering: Filter compounds based on drug-likeness and pharmacokinetic properties to create a refined dataset [2].
  • Ligand-Based Virtual Screening: Use tools like the Biotarget Predictor Tool (BPT) in multitarget mode to prioritize candidates [2].
  • Structure-Based Screening (Validated by Cross-Docking): Perform molecular docking using a protocol whose specificity has been confirmed via cross-docking.
  • Advanced Simulations: Submit top-ranked hits to more computationally intensive analyses like Induced Fit Docking (IFD) and Molecular Dynamics (MD) simulations to further investigate binding stability and interactions [2] [3].

References

Vegfr-2-IN-42 poor solubility in assay buffer troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Poor Solubility of VEGFR-2-IN-42

Here are the primary steps to diagnose and resolve solubility problems with small molecule compounds like this compound.

Troubleshooting Step Action & Rationale Key Parameters & Recommendations

| 1. Modify Buffer Composition | Adjust buffer components to enhance compound stability and solubility [1]. | • Add a detergent: 0.005% Tween 20 or 0.1% Pluronic F-127 is highly recommended [1]. • Avoid fluorescent agents in LabelFree assays: Triton-X-100, Tween 20, or Imidazole can interfere [1]. | | 2. Assess & Adjust Buffer pH | The molecule can aggregate at a pH near its isoelectric point (pI). [1] | • If strong aggregation occurs, try adjusting the buffer pH by ± 0.3 units from the current value. [1] | | 3. Systematically Evaluate Solubility | Use a qualitative method to classify the compound's solubility profile and guide hit prioritization. [2] | • Technique: High-throughput nephelometry. [2]Output: Classify compounds as highly, moderately, or poorly water-soluble. [2] |

Experimental Protocol: Nephelometry for Solubility Assessment

This protocol offers a systematic approach to qualitatively determine the solubility of your compound [2].

G Start Prepare Compound Library A Perform High-Throughput Nephelometry Start->A B Qualitative Classification A->B C1 Highly Soluble B->C1 C2 Moderately Soluble B->C2 C3 Poorly Soluble B->C3 D Guide Hit Prioritization C1->D C2->D C3->D

Key Considerations for VEGFR-2 Inhibitors

When working with VEGFR-2 inhibitors, keep these molecular and experimental contexts in mind:

  • Molecular Characteristics: VEGFR-2 is a tyrosine kinase receptor, and many of its inhibitors are small molecules designed to target the ATP-binding pocket [3] [4]. These compounds can be hydrophobic, which may explain the solubility challenges you are facing.
  • Critical Structural Elements: Effective VEGFR-2 inhibitors often contain flat heteroaromatic components and spacer groups that interact with hydrophobic regions of the kinase domain [3]. Understanding this can help in selecting appropriate solvents or designing drug formulation strategies.

Conclusion and Next Steps

To summarize, for immediate troubleshooting:

  • Reformulate Your Buffer: Add a recommended detergent like 0.005% Tween 20 and ensure the pH is not causing aggregation [1].
  • Profile the Solubility: Use the nephelometry protocol to definitively classify the solubility of this compound [2].

If these steps do not resolve the issue, you may need to explore chemical modification of the compound to improve its aqueous solubility or use a different solvent for stock solution preparation with a final dilution into a compatible, optimized assay buffer.

References

optimizing Vegfr-2-IN-42 concentration for VEGFR2 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Understanding VEGFR2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a primary mediator of angiogenesis. Its inhibition is a validated strategy for anti-cancer drug development [1] [2]. The typical mechanism involves small molecules competing with ATP for the binding site in the kinase domain, preventing the receptor's activation and subsequent signaling cascades that lead to endothelial cell proliferation, migration, and survival [3] [4].

The diagram below illustrates the core signaling pathway and the point of inhibition for small-molecule inhibitors.

G VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Downstream Signaling (PI3K/Akt, PLCγ, MAPK) Dimerization->Downstream Inhibitor Small Molecule Inhibitor Inhibitor->VEGFR2 Blocks ATP binding Response Cellular Response (Proliferation, Migration, Survival) Downstream->Response

Reference Data for VEGFR2 Inhibitors

Since a precise concentration for VEGFR-2-IN-42 is not available, the following table provides the half-maximal inhibitory concentration (IC₅₀) values for other known VEGFR2 inhibitors. This can serve as a useful reference for the potency range you might expect and for selecting positive controls in your assays.

Inhibitor Name Reported IC₅₀ / Activity Experimental Context
Benzimidazole-Oxadiazole 4r IC₅₀ = 0.3 - 5.5 μM [5] Cytotoxicity against A549, MCF-7, and PANC-1 cancer cell lines.
Benzimidazole-Oxadiazole 4s IC₅₀ = 0.4 - 6.7 μM [5] Cytotoxicity against A549, MCF-7, and PANC-1 cancer cell lines.
Bi-aryl Urea C2 IC₅₀ = 2.1 - 4.2 μM [6] Cytotoxicity on MCF-7 and HepG2 cell lines; strong VEGFR2 kinase inhibition.
Tolmetin Derivative 2b IC₅₀ = 0.20 μM (VEGFR2 kinase) [7] In vitro cell-based VEGFR-2 kinase inhibitory assay.
Pyrazole-Triazole 10e IC₅₀ = 0.33 μM (PC-3 cells) [7] Antiproliferative assay on prostate cancer cell line PC-3.

Recommended Experimental Workflow

To determine the optimal concentration for this compound in your system, a multi-stage approach is recommended. The following workflow outlines the key steps from initial testing to mechanistic validation.

G Start 1. Establish Primary Assay A 2. Perform Dose-Response Start->A Cell Viability/VEGFR2 Phosphorylation B 3. Calculate IC₅₀ A->B Graph Curve-Fitting C 4. Conduct Secondary Assays B->C Western Blot/Angiogenesis Models End 5. Validate Specificity C->End Check Downstream Targets

Detailed Methodologies for Key Experiments

1. Cell-Based Viability (MTT) Assay This standard method is used for initial cytotoxicity screening [5] [6].

  • Cell Lines: Use VEGFR2-expressing endothelial cells (like HUVECs) or relevant cancer cell lines (e.g., MCF-7, HepG2) [5] [6].
  • Procedure:
    • Seed cells in 96-well plates and allow to adhere overnight.
    • Treat with a concentration range of this compound (e.g., 0.01 μM to 100 μM). Include a negative control (vehicle, e.g., DMSO) and a positive control (e.g., Sorafenib).
    • Incubate for 48-72 hours.
    • Add MTT reagent (0.5 mg/mL) and incubate for 2-4 hours at 37°C.
    • Carefully remove the medium and dissolve the formed formazan crystals in DMSO.
    • Measure the absorbance at a wavelength of 570 nm using a plate reader.
  • Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value using non-linear regression.

2. In Vitro VEGFR2 Kinase Inhibition Assay This assay directly measures the compound's effect on the kinase activity of VEGFR2 [5] [7].

  • Procedure:
    • Use a commercial VEGFR2 kinase assay kit.
    • In a reaction buffer, combine the VEGFR2 enzyme, ATP, and a substrate peptide.
    • Add this compound across a range of concentrations.
    • Incubate to allow the kinase reaction to proceed.
    • Detect the amount of phosphorylated substrate using specific antibodies or ADP-Glo assay.
  • Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀. This confirms the compound is acting directly on the target.

3. Analysis of Downstream Signaling by Western Blot Confirm target engagement and functional inhibition by analyzing key phosphorylation sites [2] [8].

  • Procedure:
    • Treat serum-starved cells with this compound at concentrations around the IC₅₀ for 2-4 hours.
    • Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10-15 minutes.
    • Lyse the cells and extract proteins.
    • Separate proteins by SDS-PAGE and transfer to a membrane.
    • Probe the membrane with specific antibodies:
      • Phospho-VEGFR2 (Tyr951, Tyr1175) [2]
      • Phospho-ERK1/2 [2] [9]
      • Phospho-Akt [2] [8]
    • Use total VEGFR2, ERK, and Akt antibodies as loading controls.

Frequently Asked Questions (FAQs)

Q1: Why is there no single optimal concentration for this compound? The effective concentration is highly dependent on the experimental context. Key factors include:

  • Cell Type: Different cell lines have varying expression levels of VEGFR2 and genetic backgrounds [5].
  • Assay Type: Concentrations needed to inhibit a purified enzyme are typically lower than those required to see an effect in a cellular viability assay [5] [7].
  • Assay Duration: Longer exposure times may allow for lower effective concentrations.
  • Presence of Growth Factors: High levels of VEGF in the medium can compete with the inhibitor.

Q2: What are common reasons for a lack of effect in the assay?

  • Insufficient Potency: The compound's IC₅₀ may be higher than the tested range. Test a wider concentration range up to the solubility limit and cytotoxicity threshold.
  • Poor Solubility/Permeability: Ensure the compound is properly dissolved in DMSO and that the final DMSO concentration in the assay (typically <0.1%) is not toxic. Use a solubility assay if needed.
  • Incorrect Biological System: Verify that your cell model expresses VEGFR2 at a functional level.
  • Compound Degradation: If stored in solution, ensure proper conditions (e.g., -20°C or -80°C, away from light).

Q3: How can I confirm that the observed effect is due to VEGFR2 inhibition and not off-target toxicity?

  • Demonstrate Target Engagement: Use the Western blot method described above to show a reduction in VEGFR2 phosphorylation and its key downstream signals (ERK, Akt) [2] [9].
  • Use a Positive Control: Always include a known VEGFR2 inhibitor (e.g., Sorafenib, Sunitinib) in your experiments. If the positive control works but your compound doesn't, the issue is likely with the compound or its preparation.
  • Conduct Specificity Assays: Test the compound against a panel of other kinases to check for selectivity, as the ATP-binding site is structurally similar across many kinases [3] [4].

References

improving Vegfr-2-IN-42 binding affinity structure-activity relationship

Author: Smolecule Technical Support Team. Date: February 2026

The VEGFR-2 Inhibitor Pharmacophore Model

A well-established four-component pharmacophore model is essential for high-affinity VEGFR-2 inhibition. The table below outlines the role and common structural elements for each feature [1] [2].

Pharmacophoric Feature Role in Binding & SAR Common Structural Motifs
Heteroaromatic Head Binds hinge region via 1-3 key H-bonds; essential for anchoring; bioisosteres (quinoline, quinazoline) can improve affinity/pK1 [2]. Pyridine, pyrimidine, quinoline, quinoxaline, indazole
Hydrophobic Linker Occupies gatekeeper/spacer region; central aryl ring enables π-π stacking; 3-5 bond spacer to hinge region optimal [1]. Phenyl, pyrimidine, phthalazine, thiazole
H-Bond Donor/Acceptor Binds DFG motif (Asp1046) in allosteric site; urea and amide common; critical for inhibitory activity [1] [2]. Amide, urea, carbamate
Hydrophobic Tail Occupies allosteric back pocket; modulates selectivity and metabolic stability; aromatic rings common [1] [2]. Phenyl, 4-chlorophenyl, aryl ethers

Experimental Protocols for Evaluating Modifications

To systematically improve your lead compound, employ the following experimental workflow to evaluate each structural modification.

Protocol 1: In Silico Binding Affinity Assessment (Molecular Docking)

Purpose: To rapidly predict how a modified structure interacts with the VEGFR-2 binding pocket before synthesis [2] [3].

  • Protein Preparation: Retrieve the VEGFR-2 crystal structure (e.g., PDB ID: 1Y6A). Remove water molecules and co-crystallized ligands. Add polar hydrogens and assign partial charges [4].
  • Ligand Preparation: Sketch the 2D structure of your proposed inhibitor and convert it to 3D. Minimize its energy using a force field (e.g., Tripos or MMFF94) [3].
  • Define the Binding Site: Set the grid box to encompass the known ATP-binding site, typically around the amino acid Lys868 [2].
  • Docking Simulation: Run the docking algorithm (e.g., MolDock). Use a population size of 50, 1500 iterations, and a grid resolution of 0.30 Å [4].
  • Analyze Results: The docking score (kcal/mol) estimates binding affinity. Lower (more negative) scores indicate stronger binding. Critically inspect the pose to confirm key interactions with the hinge region and the DFG motif [2] [3].
Protocol 2: In Vitro Kinase Inhibition Assay

Purpose: To experimentally determine the half-maximal inhibitory concentration (IC50) of your synthesized inhibitor against VEGFR-2.

  • Prepare Reaction Mixture: In a buffer, combine purified VEGFR-2 kinase domain, ATP (at the Km concentration), and a suitable peptide substrate.
  • Add Inhibitor: Introduce varying concentrations of your test compound into the reaction mixtures. Include a control with only solvent (e.g., DMSO).
  • Initiate & Stop Reaction: Start the kinase reaction by adding MgCl2. Allow it to proceed for a fixed time before stopping with a quenching solution.
  • Quantify Phosphorylation: Detect the amount of phosphorylated peptide product using a method like ELISA or a mobility shift assay.
  • Calculate IC50: Plot the inhibition percentage against the logarithm of inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value [2].
Protocol 3: Cellular Antiproliferative Activity Assay

Purpose: To evaluate the compound's ability to inhibit the growth of VEGFR-2-dependent cancer cells.

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) or other relevant cell lines (e.g., A549 lung adenocarcinoma) in 96-well plates.
  • Compound Treatment: After cell adherence, treat with a concentration gradient of your VEGFR-2 inhibitor.
  • Incubate & Assess Viability: Incubate for 72 hours. Measure cell viability using an MTT assay, which quantifies the metabolic activity of living cells.
  • Calculate GI50: Determine the compound concentration that causes a 50% reduction in cell proliferation relative to the untreated control [2].

The following diagram illustrates the logical workflow for this optimization process.

G Start Start: Lead Compound (e.g., VEGFR-2-IN-42) Step1 1. Apply Pharmacophore Model (Modify R-groups) Start->Step1 Step2 2. In Silico Screening (Molecular Docking) Step1->Step2 Decision1 Docking Score Improved? Step2->Decision1 Decision1->Step1 No Step3 3. Chemical Synthesis Decision1->Step3 Yes Step4 4. Experimental Assays (Kinase IC₅₀, Cell GI₅₀) Step3->Step4 Decision2 Binding & Potency Improved? Step4->Decision2 Decision2->Step1 No Success Optimized Compound Decision2->Success Yes

Troubleshooting Common Issues

Problem: Poor docking score despite seemingly good structure.

  • Solution A: Verify the protonation state of your ligand at physiological pH. An incorrect charge can severely impact pose prediction.
  • Solution B: Ensure the receptor structure is in the "DFG-out" conformation if you are designing type II inhibitors [5].

Problem: Good IC50 in enzymatic assay but poor cellular activity (high GI50).

  • Solution A: Check the compound's solubility and permeability. Use computational tools (e.g., SwissADME) to predict LogP and assess if it complies with Lipinski's Rule of Five [4] [3].
  • Solution B: Investigate potential off-target binding or toxicity by profiling against a panel of kinases and performing general cytotoxicity assays.

Problem: Synthetic yields are low for novel analogs.

  • Solution A: Explore different solvent systems and catalysts. For example, a mixture of acetonitrile/water with triethylamine has been reported to improve yield and reduce reaction time for heterocyclic VEGFR-2 inhibitors [2].
  • Solution B: Consider using one-pot, multicomponent reactions, which can streamline the synthesis of complex heterocyclic cores [2].

Key Takeaways for Your Research

  • Leverage the Core Model: The four-feature pharmacophore is your primary guide for rational design. Ensure your modifications of this compound systematically address each of these regions [1] [2].
  • Iterate and Validate: The cycle of computational prediction, chemical synthesis, and experimental validation is the most reliable path to success.
  • Characterize Extensively: Once a potent inhibitor is identified, proceed to Molecular Dynamics (MD) Simulations (e.g., 100-200 ns) to confirm complex stability and use MM-GBSA calculations to compare binding free energy. Always perform ADMET profiling to assess drug-likeness [6] [2] [3].

I hope this technical guide provides a solid foundation for your work. If you can share the specific structure of this compound, more tailored suggestions for structural modifications might be possible.


References

Technical Support Guide: Addressing VEGFR-2-IN-42 Cell Permeability and Experimental Challenges

Author: Smolecule Technical Support Team. Date: February 2026

VEGFR-2 Signaling Pathway Overview

The following diagram illustrates the key VEGFR-2 signaling pathways that VEGFR-2-IN-42 targets, explaining the biological context for your experiments:

G cluster_primary VEGFR-2 Signaling Pathways cluster_inhibitor This compound Action VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding PLCγ PLCγ VEGFR2->PLCγ Tyr1175 PI3K PI3K VEGFR2->PI3K Tyr951 RAS RAS VEGFR2->RAS Tyr1175 PKC PKC PLCγ->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF MAPK MAPK PKC->MAPK Proliferation Proliferation MAPK->Proliferation Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Migration Migration ERK->Migration Inhibitor Inhibitor Inhibitor->VEGFR2 Inhibits

Figure 1: VEGFR-2 signaling pathway and this compound inhibition mechanism. This compound targets the tyrosine kinase domain of VEGFR-2, preventing autophosphorylation at key residues (Tyr951, Tyr1054, Tyr1059, Tyr1175, and Tyr1214) and subsequent downstream signaling. [1] [2]

VEGFR-2 is a transmembrane glycoprotein comprising 1356 amino acids with distinct structural domains: extracellular domain (Ig-like subdomains D1-D7), transmembrane domain, juxtamembrane domain, tyrosine kinase domain (ATP-binding and phosphotransferase regions), and C-terminal domain. [3] [1] The activation of VEGFR-2 initiates multiple downstream pathways including PLCγ-PKC-MAPK (proliferation), PI3K-Akt (survival), and RAS-RAF-MEK-ERK (migration) pathways. [1] [2]

Troubleshooting this compound Permeability Issues

Common Problems and Solutions
Problem Phenomenon Possible Causes Recommended Solutions Experimental Verification

| Poor cellular uptake | Low lipid solubility | 1. Use formulation aids (DMSO ≤0.1% final concentration) 2. Employ drug delivery systems (liposomes, nanoparticles) 3. Try prodrug approaches with improved permeability | LogP measurement via HPLC; cellular accumulation assay | | Reduced inhibition efficacy | Incomplete VEGFR2 binding | 1. Verify inhibitor concentration (dose-response curve 1-100 µM) 2. Check cellular ATP competition (increase dose if needed) 3. Confirm target engagement | Western blot for p-VEGFR2 (Tyr951, Tyr1175); VEGFR2 kinase assay | | High variability between replicates | Inconsistent cellular context | 1. Standardize cell passage number (<20) 2. Use validated endothelial cells (HUVEC, HMVEC) 3. Control passage-to-passage variability | Include reference controls; use early passage cells | | Off-target effects | Non-specific kinase inhibition | 1. Perform kinase selectivity profiling 2. Validate with VEGFR2-specific assays 3. Use appropriate negative controls | Kinase panel screening; genetic knockdown controls | | Cellular toxicity | Compound aggregation or non-specific binding | 1. Test cytotoxicity (MTT/WST-1 assay) 2. Check for precipitate formation 3. Optimize solvent conditions | Cell viability assay; microscopy for morphology |

Quantitative Assessment Methods

For accurate permeability assessment, implement these quantitative approaches:

  • Cellular permeability assays: Use transwell systems with Caco-2 or endothelial cell monolayers. Measure apparent permeability coefficient (Papp). Optimal Papp > 1 × 10⁻⁶ cm/s indicates good permeability. [4]
  • VEGFR-2 inhibition kinetics: Perform time-dependent inhibition studies (0-120 minutes) with subsequent phosphorylation analysis. Effective compounds show >70% pVEGFR2 reduction at 30-60 minutes. [3] [2]
  • Cellular potency determination: Establish IC50 values using cell-based VEGFR2 phosphorylation assays. Compare with biochemical IC50 to assess cellular penetration efficiency. [2]

Experimental Protocols

VEGFR-2 Phosphorylation Inhibition Assay

Purpose: Quantify this compound efficacy in cellular context by measuring phosphorylation reduction at key tyrosine residues.

Materials:

  • Endothelial cells (HUVEC or primary retinal endothelial cells)
  • This compound compound (prepare 10 mM stock in DMSO)
  • VEGF-A165 (100 ng/mL working concentration)
  • Lysis buffer (RIPA with phosphatase/protease inhibitors)
  • Phospho-specific VEGFR-2 antibodies (Tyr951, Tyr1175)

Procedure:

  • Seed endothelial cells in 6-well plates (2×10⁵ cells/well), culture until 80-90% confluent
  • Serum-starve cells for 12-16 hours in basal medium
  • Pre-treat with this compound (0.1-10 µM) or vehicle control (0.1% DMSO) for 60 minutes
  • Stimulate with VEGF-A165 (100 ng/mL) for 10 minutes
  • Immediately place on ice, wash with cold PBS, and lyse with 200 µL ice-cold lysis buffer
  • Centrifuge at 14,000×g for 15 minutes at 4°C
  • Perform Western blotting with 20-40 μg total protein
  • Probe with anti-pVEGFR2 (Tyr951) and anti-pVEGFR2 (Tyr1175) antibodies
  • Normalize to total VEGFR-2 and calculate percentage inhibition

Technical Notes: Include VEGF-only and untreated controls. Time-course experiments (15-120 min pre-treatment) can optimize inhibition timing. [4] [1]

Endothelial Cell Permeability Assay

Purpose: Directly measure this compound functional activity in regulating vascular permeability.

Materials:

  • Transwell inserts (3.0 μm pore size, 12-mm diameter)
  • Fluorescent dextran (FITC-dextran, 40 kDa; 1 mg/mL)
  • Endothelial cells (HUVEC or retinal endothelial cells)
  • EVOM volt-ohm meter for TEER measurement

Procedure:

  • Seed endothelial cells on collagen-coated Transwell inserts (1×10⁵ cells/insert)
  • Culture for 3-5 days until stable TEER values >50 Ω·cm² are achieved
  • Pre-treat with this compound (1-10 µM) or vehicle control for 60 minutes
  • Add VEGF-A165 (50 ng/mL) to the lower chamber
  • Add FITC-dextran (1 mg/mL) to the upper chamber
  • After 60 minutes, collect 100 μL from the lower chamber
  • Measure fluorescence (excitation 490 nm, emission 520 nm)
  • Calculate permeability coefficient: Papp = (V × C)/(A × T × C₀) Where V = volume in lower chamber, C = concentration in lower chamber, A = membrane area, T = time, C₀ = initial concentration in upper chamber

Technical Notes: Include VEGF-only (permeability induction control) and basal permeability (no VEGF) controls. TEER measurements can be taken pre- and post-treatment. [4] [5]

Frequently Asked Questions

Q1: What is the evidence that this compound directly binds VEGFR-2?

A: While direct binding data for this compound specifically may not be published, the computational modeling and molecular docking studies show that similar VEGFR-2 inhibitors form key interactions in the ATP-binding pocket, particularly with residues in the hinge region (Cys919) and catalytic loop (Asp1046). Experimental validation through cellular kinase assays demonstrating concentration-dependent inhibition of VEGFR2 autophosphorylation provides functional evidence of target engagement. [3] [2]

Q2: How does this compound compare to other VEGFR-2 inhibitors in clinical use?

A: Compared to approved VEGFR-2 inhibitors (sunitinib, axitinib, pazopanib), this compound likely shares similar challenges regarding cellular permeability and specificity. Clinical inhibitors are typically classified as Type I (binding active kinase conformation) or Type II (binding inactive conformation), which affects their permeability and distribution. The molecular weight (>500 Da) and lipophilicity (LogP >3) common to this compound class often limit cellular permeability, requiring formulation optimization. [2]

Q3: What are the key downstream markers to validate this compound activity?

A: Essential downstream markers include:

  • Primary: Phospho-VEGFR2 (Tyr951, Tyr1175) - direct target engagement
  • Intermediate: Phospho-ERK1/2 (Tyr204) - RAS-RAF-MEK-ERK pathway activation
  • Functional: VE-cadherin phosphorylation (Tyr685) - endothelial barrier integrity
  • Proliferation: Phospho-AKT (Ser473) - PI3K-AKT survival pathway

Monitoring these markers at 0, 15, 30, and 60 minutes post-VEGF stimulation provides comprehensive activity assessment. [4] [1]

Q4: Which cell lines are most appropriate for testing this compound?

A: Recommended cell models include:

  • Primary endothelial cells: HUVEC (human umbilical vein endothelial cells) for general angiogenesis studies
  • Tissue-specific endothelial cells: Retinal microvascular endothelial cells for ocular disease modeling
  • Stem cell-derived endothelial cells: iPSC-ECs for human-specific studies with genetic manipulation capability
  • Control cells: VEGFR2-negative cell lines (fibroblasts) to assess specificity

Primary cells should be used at low passage numbers (<10) to maintain native VEGFR-2 expression and signaling fidelity. [4]

References

Vegfr-2-IN-42 stability in DMSO stock solutions

Author: Smolecule Technical Support Team. Date: February 2026

Handling of VEGFR Inhibitor DMSO Stocks

While specific data for VEGFR-2-IN-42 is unavailable, the following guidelines are compiled from general laboratory practice and the handling instructions for a related compound, VEGFR2-IN-2, which is supplied as a 10 mM solution in DMSO [1].

Storage and Handling Guidelines
Aspect Recommendation
Initial Storage Aliquot upon arrival to minimize freeze-thaw cycles [1].
Short-Term Storage -20°C for daily use (up to 1 month) [2].
Long-Term Storage -80°C (6 months) [2].
Solubility & Preparation Soluble in DMSO (e.g., 100 mg/mL). Warm and sonicate if necessary [2].
General Handling Use dry, moisture-free DMSO; warm to room temperature before opening; brief centrifugation to consolidate liquid.

Experimental Protocols for Stability Assessment

Since established protocols for this compound are not available, the following are general methods you can adapt to empirically determine the stability of your stock solution in your specific laboratory conditions.

Chemical Stability by LC-MS/HPLC

This method assesses the chemical integrity of the compound over time.

  • Objective: To monitor the degradation of the parent compound and the formation of breakdown products.
  • Materials:
    • Aliquots of the this compound DMSO stock solution stored under different conditions (e.g., -80°C, -20°C, 4°C, room temperature).
    • Fresh DMSO for dilution.
    • LC-MS or HPLC system with a validated method for your compound.
  • Procedure:
    • Prepare Samples: Dilute aliquots from each storage condition to an appropriate concentration for analysis at predetermined time points (e.g., day 0, 7, 30, 90).
    • Instrumental Analysis: Inject the diluted samples and analyze via LC-MS/HPLC.
    • Data Analysis: Compare the chromatograms to the baseline (day 0) sample. A decrease in the peak area of the parent compound and/or the appearance of new peaks indicates degradation.
  • Troubleshooting: If degradation is observed, confirm that the DMSO used is anhydrous and that storage vials are sealed properly to prevent water absorption.
Functional Stability by Bioassay

This method confirms that the biological activity of the inhibitor is retained.

  • Objective: To verify that the stored inhibitor retains its ability to potently inhibit VEGFR-2 phosphorylation.
  • Materials:
    • HUVECs (Human Umbilical Vein Endothelial Cells) [3].
    • Cell culture reagents and VEGF165 [3].
    • Fresh and stored aliquots of this compound.
    • Supplies for Western Blot or ELISA to detect phosphorylated VEGFR-2 [3] [2].
  • Procedure:
    • Cell Treatment: Serum-starve HUVECs. Pre-treat cells with a range of concentrations (e.g., 1-500 nM) of both fresh and stored inhibitor for a set time (e.g., 1 hour) [2].
    • Stimulation: Stimulate the cells with VEGF (e.g., 25 ng/mL) for a short period (e.g., 5-10 minutes) to activate VEGFR-2 [3].
    • Lysis and Analysis: Lyse the cells and quantify the level of phosphorylated VEGFR-2 using a phospho-ELISA or Western Blot [3] [2].
  • Data Interpretation: Calculate the IC50 value for both the fresh and stored inhibitor. A significant increase in the IC50 value of the stored sample indicates a loss of potency. The workflow for this assay is outlined below.

G A Serum-starve HUVECs B Pre-treat with inhibitor (fresh vs. stored stock) A->B C Stimulate with VEGF B->C D Lyse cells & harvest protein C->D E Analyze pVEGFR2 (ELISA or Western Blot) D->E F Calculate IC50 E->F G Compare IC50 values F->G H Stable Potency G->H No change I Loss of Potency G->I Increase

Frequently Asked Questions

Q1: The inhibitor solution has frozen into a solid block at -20°C. Is it still usable? This is normal for DMSO, which freezes at ~19°C. Warm the vial to room temperature and vortex thoroughly to ensure it is completely thawed and homogeneous before use. Avoid repeated rapid thawing with hot water.

Q2: After thawing, I see crystals in the solution. What should I do? The compound may have precipitated. Gently warm the vial to 30-40°C and sonicate in a water bath for 5-10 minutes. If the crystals do not dissolve, the solution should not be used, as the concentration is no longer accurate.

Q3: How many freeze-thaw cycles can my stock solution tolerate? There is no universal number. Best practice is to make single-use aliquots upon receipt to avoid freeze-thaw cycles entirely. If aliquoting is not possible, closely monitor bioassay performance after more than 3-5 cycles.

Key Recommendations for Your Research

Given the lack of specific data, I strongly advise you to:

  • Contact the Supplier: The manufacturer or distributor of this compound is the most reliable source for specific stability data and handling protocols.
  • Establish a Baseline: Upon receiving the compound, immediately run a bioassay to establish its baseline IC50 value in your hands.
  • Empirical Testing is Key: Use the protocols above to create your own stability dataset for this compound under your lab's storage conditions. This is the most reliable approach.

References

Vegfr-2-IN-42 high RMSD in docking studies optimization

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting High RMSD in Molecular Docking

A high Root-Mean-Square Deviation (RMSD) value typically indicates a discrepancy between your computationally predicted ligand pose and the experimental reference pose. The following flowchart outlines a systematic approach to diagnose and resolve this issue.

Validated Experimental Protocols

Here are detailed methodologies for key experiments, compiled from recent studies.

Molecular Docking with AutoDock Vina

This protocol is validated for VEGFR-2 and can help achieve reproducible, low-RMSD docking results [1].

  • Protein Preparation

    • Source: Use the crystal structure of VEGFR-2 (PDB IDs: 4ASD [2] [1] or 2OH4 [3] [4]). 4ASD is noted for having fewer missing residues [1].
    • Processing: Remove water molecules, ions, and the native ligand [1].
    • Modeling: Use software like Chimera's "Build Structure" tool to model any missing residues in the protein structure [1].
    • Protonation: Add polar hydrogen atoms and assign Gasteiger charges to all atoms. Analyze protonation states of key amino acids (e.g., on the H++ server) for accuracy [1].
  • Ligand Preparation

    • Drawing & Minimization: Draw the 2D structure of your ligand (e.g., VEGFR-2-IN-42) and perform energy minimization using tools like Chem3D Pro [5].
    • Conversion: Convert the final, minimized structure to pdbqt format, which is required for docking [5] [1].
  • Docking Parameters

    • Grid Box: Set the grid box center and size to encompass the entire active site. A lattice size of 20 Å x 20 Å x 20 Å with a spacing of 0.375 Å is a standard starting point [1].
    • Exhaustiveness: Increase the exhaustiveness parameter to 100 (default is 8) for a more thorough search of the conformational space and better reproducibility [1].
    • Poses: Generate at least 9 poses per ligand for analysis [1].
Molecular Dynamics (MD) Simulation Protocol

If docking results are inconsistent, MD simulations can validate the stability of the docked pose over time [3] [6]. A typical protocol involves a 100 ns simulation.

  • Software: Use packages like GROMACS [6] or Desmond [5].
  • System Setup: Solvate the protein-ligand complex in a triclinic water box (e.g., TIP3P water model) and add ions to neutralize the system's charge.
  • Simulation Run: Perform energy minimization, followed by equilibration under NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature) ensembles. Finally, run the production MD simulation for 100 ns.
  • Trajectory Analysis: Use gmx rms, gmx rmsf, and gmx hbond to analyze the stability, flexibility, and interactions of the complex. A stable RMSD below 2-3 Å after equilibration indicates a reliable binding mode [3].

Optimization Strategies & Key Interactions

Parameter Optimization Table

The table below summarizes critical parameters to check and their recommended values for optimizing VEGFR-2 docking.

Parameter Sub-Optimal Value Recommended Value Rationale
Exhaustiveness [1] 8 (Default) 100 Ensures more thorough conformational sampling and significantly improves reproducibility.
Grid Box Center [1] Incorrect active site x: -24.611, y: -0.388, z: -10.929 (for 4ASD) Targets the VEGFR-2 active site precisely. Center must be verified for your specific PDB structure.
Grid Box Size [1] Too small/large 20 Å x 20 Å x 20 Å Adequately covers the binding pocket without introducing unnecessary computational cost.
Scoring & Validation [3] Docking score only MD Simulation (100 ns) & MM-GBSA Confirms binding mode stability and provides a more accurate estimate of binding affinity.
Essential VEGFR-2 Ligand Interactions

For a pose to be correct, it should form key interactions with residues in the VEGFR-2 active site. The following diagram illustrates these critical interactions, which you should look for when analyzing your docking results [2] [3] [7].

Frequently Asked Questions (FAQs)

  • Q1: What is an acceptable RMSD value for a validated docking pose?

    • A: An RMSD of less than 2.0 Å between the heavy atoms of the docked pose and the co-crystallized experimental pose is generally considered acceptable for validating your docking protocol [5] [1].
  • Q2: My re-docking RMSD is good, but my novel ligand still has a high RMSD. Why?

    • A: A good re-docking result validates the protocol, but a high RMSD for a novel ligand can be due to the ligand's specific flexibility, different binding modes, or the need for more sophisticated scoring. Proceed to MD simulations to see if the docking-predicted pose is stable over time or transitions to a more favorable configuration [3] [1].
  • Q3: Which VEGFR-2 crystal structure is best for docking studies?

    • A: PDB ID: 4ASD is highly recommended as it has been recently used in VEGFR-2 inhibitor discovery and is noted for having fewer missing residues, which simplifies preparation [2] [1]. 2OH4 is another well-characterized and widely used alternative [3] [4].

References

overcoming resistance to Vegfr-2-IN-42 in cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

This guide outlines common resistance mechanisms to VEGFR-2 targeted therapy and proposes experimental approaches to identify them in your cancer cell line models.

Q1: What are the primary mechanisms by which cancer cells develop resistance to VEGFR-2 inhibitors?

Resistance can arise through multiple pathways. The table below summarizes the key mechanisms, their descriptions, and potential investigative questions for your research.

Mechanism Description Key Investigative Questions for Your Model

| Activation of Compensatory Pro-angiogenic Pathways | Tumors activate alternative signaling pathways (e.g., FGF, PDGF) to bypass VEGFR-2 blockade and sustain angiogenesis [1]. | - Does the resistant line show upregulated expression of FGF, Angiopoietins, or other GF?

  • Does combining VEGFR-2-IN-42 with an FGF receptor inhibitor restore sensitivity? | | Ligand-Independent VEGFR2 Activation | Reactive oxygen species (ROS) in the tumor microenvironment can trigger VEGFR-2 phosphorylation in a ligand-independent manner, leading to receptor degradation and muted responses to therapy [2]. | - Are ROS levels elevated in the resistant cells?
  • Is there evidence of VEGFR-2 phosphorylation without VEGF stimulation?
  • Does antioxidant treatment (e.g., N-acetylcysteine) alter resistance? | | Formation of Stable Ternary Complexes | Proteins like Gamma-synuclein (SNCG) can bind VEGFR-2 at an allosteric site, forming a stable SNCG-VEGF-VEGFR2 complex that enhances receptor signaling and sustains angiogenesis despite anti-VEGF therapy [3]. | - Is SNCG overexpressed in the resistant line?
  • Does co-immunoprecipitation confirm a physical interaction between SNCG and VEGFR2?
  • Does dual targeting of VEGF and SNCG have a synergistic effect? | | Upregulation of Autocrine VEGFA-VEGFR2 Signaling | Cancer cells can initiate an autocrine loop where they produce VEGFA and activate their own VEGFR2, driving resistance via PI3Kγ/AKT/SP1 signaling and promoting epithelial-mesenchymal transition (EMT) [4]. | - Is there increased VEGFA secretion and VEGFR2 phosphorylation in the resistant cells?
  • Are AKT phosphorylation and SP1 nuclear translocation elevated?
  • Does an AKT inhibitor re-sensitize the cells to this compound? | | Epigenetic Modulation | Promoter methylation of genes in the VEGF/VEGFR2 pathway can lead to their dysregulated expression, contributing to tumor progression and potentially to therapy resistance [5]. | - What is the methylation status of the VEGF-A and VEGFR2 promoters in resistant vs. parental cells?
  • Does mRNA expression of these genes correlate with methylation changes? |

Q2: What key experiments should I perform to characterize VEGFR-2 inhibitor resistance?

A systematic workflow is crucial for identifying the underlying resistance mechanism. The diagram below outlines a logical progression of experiments, from initial phenotypic confirmation to in-depth mechanistic studies.

G Start Establish Resistant Cell Line Phenotype Phenotypic Confirmation Start->Phenotype MechScreen Mechanism Screening Phenotype->MechScreen CompPath Compensatory Pathway Activation MechScreen->CompPath 1. GF Array/RNA-seq Autocrine Autocrine Signaling Loop MechScreen->Autocrine 2. p-VEGFR2/VEGFA ELISA Complex Stable Ternary Complex Formation MechScreen->Complex 3. Co-IP / SPR InVivo In Vivo Validation CompPath->InVivo Autocrine->InVivo Complex->InVivo

Experimental Protocols for Key Assays:

  • Generating a Resistant Cell Line:

    • Method: Continuously expose your parental cancer cell line to increasing concentrations of this compound over several months (e.g., 6-9 months).
    • Monitoring: Regularly assess cell viability (via MTT or CellTiter-Glo assay) to confirm the emergence of a stable, resistant population. Maintain the resistant line in a medium containing this compound.
  • Phenotypic Confirmation Assays:

    • Dose-Response Curves: Treat parental and resistant cells with a range of this compound concentrations. Calculate the IC50 values. A significant rightward shift in the curve for the resistant line confirms resistance [6].
    • Cell Migration & Invasion: Use a Boyden chamber assay (e.g., Transwell). Seed cells in a serum-free medium in the upper chamber, with a chemoattractant (e.g., 10% FBS) in the lower chamber. After incubation (e.g., 24-48 hours), stain and count the cells that migrated through the membrane. For invasion, coat the membrane with Matrigel [3].
  • Mechanism Screening:

    • Phospho-RTK Array: This is a high-throughput method to profile the activation of dozens of receptor tyrosine kinases simultaneously. It can quickly reveal if other receptors (like FGFR or PDGFR) are activated in your resistant model, pointing to a compensatory mechanism [1].
    • Enzyme-Linked Immunosorbent Assay (ELISA):
      • VEGFA Secretion: Use a human VEGFA ELISA kit to measure the concentration of VEGFA in the conditioned medium from your cell cultures [4].
      • VEGFR2 Phosphorylation: Use a phospho-VEGFR2 (Tyr1175) ELISA kit on cell lysates to quantitatively compare VEGFR2 activation levels between parental and resistant lines [4].
  • Mechanism-Specific Assays:

    • Co-Immunoprecipitation (Co-IP): To test for stable complex formation (e.g., with SNCG) [3].
      • Lyse cells in a non-denaturing buffer.
      • Incubate the lysate with an antibody against VEGFR2.
      • Add protein A/G beads to pull down the antibody-protein complex.
      • Wash the beads, elute the proteins, and analyze by Western blotting using an antibody against SNCG.
    • Western Blot for Key Signaling Nodes: Probe for proteins in suspected pathways, such as:
      • AKT/mTOR pathway: Phospho-AKT (Ser473), total AKT, phospho-S6 Ribosomal Protein.
      • EMT markers: E-cadherin (loss indicates EMT), N-cadherin, Vimentin (gain indicate EMT) [4].

References

Vegfr-2-IN-42 assay variability and reproducibility improvement

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

The following FAQs address common challenges based on general principles of VEGFR-2 biology and inhibitor profiling.

  • Q1: What could cause high variability in the IC50 values of my VEGFR-2 inhibitor? High variability in IC50 values often stems from inconsistencies in the assay system. Key factors to check include:

    • Cellular Context: The expression level of VEGFR-2 and related co-receptors (like Neuropilin-1) can vary between endothelial cell lines and passages, directly impacting inhibitor sensitivity [1].
    • Receptor Activation State: The presence of ligand-independent VEGFR2 signaling, which can be triggered by factors like high glucose-induced oxidative stress, may alter the receptor's baseline activity and affect inhibitor binding [2].
    • ATP Concentration: As most small-molecule inhibitors are ATP-competitive, inconsistencies in ATP concentration between assays will directly affect the measured potency of your inhibitor [3].
  • Q2: Why does my inhibitor show differing efficacy in cell-based versus cell-free kinase assays? This discrepancy is common and usually relates to the complexity of the cellular environment.

    • Cellular Uptake: The inhibitor's ability to penetrate the cell membrane is a factor only in cell-based assays.
    • Off-target Effects: In cells, the inhibitor might interact with other kinases or proteins, which can either enhance or diminish the observed effect on proliferation.
    • Signal Integration: Cellular responses like proliferation are the result of multiple integrated signaling pathways (e.g., PI3K/Akt, MAPK), not just VEGFR-2 activity alone [4] [5]. A cell-free kinase assay only measures direct binding and inhibition.
  • Q3: What are the key downstream pathways I should measure to confirm VEGFR-2 inhibition? VEGFR-2 activation triggers several well-characterized pathways. Confirming inhibition of these pathways strengthens your data. The key pathways and their readouts are summarized in the table below.

Key Signaling Pathways for Profiling VEGFR-2 Inhibitors

Pathway Key Effectors Biological Outcome Assay/Method
PLCγ-PKC-MEK-ERK Phospho-PLCγ, phospho-ERK Cell proliferation & differentiation Western Blot (Phospho-specific antibodies) [5]
PI3K-Akt Phospho-Akt Cell survival & metabolism Western Blot (Phospho-specific antibodies) [5]
FAK-Paxillin Phospho-FAK, phospho-Paxillin Cell migration & adhesion Western Blot, Immunofluorescence [5]
TSAd-Src Phospho-Src Increased vascular permeability Western Blot [1]

The relationships between VEGFR-2 and its key downstream pathways can be visualized as follows:

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Dimer VEGF->VEGFR2 PLCG PLCγ VEGFR2->PLCG Y1175 PI3K PI3K VEGFR2->PI3K Y1175 SRC Src VEGFR2->SRC Y949 FAK FAK VEGFR2->FAK Y1175 PKC PKC / MEK / ERK PLCG->PKC AKT Akt PI3K->AKT Perm Vascular Permeability SRC->Perm Paxillin Paxillin FAK->Paxillin Prolif Proliferation & Differentiation PKC->Prolif Survival Cell Survival AKT->Survival Migration Migration & Adhesion Paxillin->Migration

Diagram: Core VEGFR-2 Signaling Pathways. This map shows the major downstream pathways activated by VEGFR-2 tyrosine phosphorylation at key residues (Y949, Y1175), leading to distinct biological outcomes. Confirming inhibition of these pathways is crucial for characterizing your compound.

Experimental Protocols & Best Practices

To ensure reproducibility, here are detailed methodologies and a troubleshooting guide for key experiments.

Standard Protocol for VEGFR-2 Kinase Inhibition Assay

This is a general framework for a cell-free assay that can be adapted for your inhibitor.

  • Objective: To determine the direct inhibitory activity of a compound against the VEGFR-2 kinase domain.
  • Materials:
    • Recombinant VEGFR-2 kinase domain [6]
    • ATP solution (prepare fresh dilutions for each assay)
    • Suitable peptide substrate (e.g., Poly(Glu,Tyr) 4:1)
    • Test compound (Vegfr-2-IN-42), dissolved in DMSO
    • Positive control inhibitor (e.g., Sunitinib or other known TKIs) [3]
  • Method:
    • Reaction Setup: In a 96-well plate, mix the kinase, substrate, and the test compound at varying concentrations in the appropriate reaction buffer.
    • ATP Addition: Initiate the reaction by adding ATP. The final ATP concentration should be near the Km value for VEGFR-2 to ensure sensitivity to competitive inhibitors [3].
    • Incubation: Incubate the reaction at 30°C for 60 minutes.
    • Detection: Stop the reaction and quantify phosphorylation. Common methods include ELISA-based detection or ADP-Glo Kinase Assay.
    • Data Analysis: Calculate percentage inhibition relative to a DMSO control (100% activity) and a no-enzyme control (0% activity). Plot dose-response curves to determine IC50 values.
Troubleshooting Guide for Common Assay Issues
Problem Possible Cause Suggested Solution
High background signal Non-specific kinase activity or contaminated reagents. Include a no-substrate control; use fresh, high-purity ATP; ensure proper reagent preparation and storage.
Low signal-to-noise ratio Inadequate ATP or substrate concentration; short incubation time. Perform kinetic experiments to optimize ATP/substrate Km and incubation time.
Poor compound solubility Precipitation in aqueous buffer. Optimize DMSO concentration (keep ≤1%), consider using a detergent (e.g., 0.01% Tween-20) or performing a solubility assay beforehand.
Irreproducible data between replicates Inconsistent pipetting or reagent evaporation. Use calibrated pipettes and master mixes for reagents; seal plates during incubation to prevent evaporation.
Protocol for Validating Cellular Target Engagement

This protocol confirms that your inhibitor engages VEGFR-2 and modulates its signaling in a cellular context.

  • Objective: To assess the inhibition of VEGF-induced VEGFR-2 autophosphorylation and downstream signaling in endothelial cells.
  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model [2] [4].
  • Method:
    • Serum Starvation: Culture HUVECs to 70-80% confluence and starve in serum-free medium for 4-6 hours to synchronize cells and reduce background signaling.
    • Pre-treatment: Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.
    • Stimulation: Stimulate cells with VEGF-A165 (e.g., 50 ng/mL) for 10-15 minutes to activate VEGFR-2.
    • Cell Lysis: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Analysis:
      • Western Blotting: Resolve proteins by SDS-PAGE and immunoblot for phospho-VEGFR-2 (Tyr1175), total VEGFR-2, and downstream effectors like phospho-ERK and phospho-Akt [5].
      • Cell Proliferation Assay: Perform a multi-day assay (e.g., MTT or CellTiter-Glo) under continuous VEGF stimulation and inhibitor treatment to link target engagement to functional output.

References

Vegfr-2-IN-42 metabolite interference in experiments

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is VEGFR-2 and why is it a key target in research? VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) is a receptor tyrosine kinase primarily expressed on endothelial cells. It is the main mediator of VEGF-A signaling, controlling crucial processes like endothelial cell proliferation, migration, survival, and vascular permeability. Due to its central role in angiogenesis, it is a prime therapeutic target in conditions like cancer, diabetic retinopathy, and age-related macular degeneration [1] [2] [3].

  • What are the primary downstream signaling pathways of VEGFR-2? Upon activation by ligands like VEGF-A, VEGFR-2 triggers several key signaling cascades. The major pathways include [1] [2] [4]:

    • PLCγ-PKC-MAPK Pathway: Strongly associated with cell proliferation.
    • PI3K-Akt Pathway: Primarily regulates cell survival and migration.
    • Src-FAK Pathway: Involved in cell adhesion and cytoskeletal reorganization during migration.
  • What are common sources of off-target effects or experimental interference when studying VEGFR-2? Several factors can complicate VEGFR-2 experiments:

    • Receptor Heterodimerization: VEGFR-2 can form heterodimers with VEGFR-1. A key study found that activation of the VEGFR-1/VEGFR-2 heterodimer can inhibit VEGFR-2 activity and its downstream signaling, which could be misinterpreted as a direct inhibitory effect of a drug if not properly accounted for [5].
    • Ligand Specificity: VEGF family members have overlapping receptor specificities. For example, VEGF-C and VEGF-D can also bind and activate VEGFR-2, not just VEGFR-3 [2]. Using impure or poorly characterized ligand preparations can lead to unintended activation pathways.
    • Extracellular Matrix (ECM) Interactions: Both VEGF and the extracellular domain of VEGFR-2 can bind to fibronectin in the ECM. This interaction is enhanced at acidic pH and may sequester ligands or receptors, altering their bioavailability and signaling outcomes [6].
  • What are some validated experimental protocols for assessing VEGFR-2 activity? Based on published research, here are common methodologies:

Method Purpose Key Steps & Readouts
Cell Proliferation Assay [7] Measure endothelial cell growth. Serum-starved HUVECs pre-treated with compound, stimulated with VEGF-A (e.g., 25 ng/mL). Proliferation measured by BrdU ELISA after 24h.
Tube Formation Assay [7] Assess angiogenic differentiation. Plate HUVECs on Matrigel; treat with compound and VEGF-A. Measure capillary-like structure formation after several hours.
Western Blot Analysis [7] Analyze signaling pathway activity. Stimulate HUVECs with VEGF-A post-compound treatment. Use antibodies against phospho-VEGFR-2 (Y1175), phospho-ERK, phospho-Akt, etc.
Aorta Ring Sprouting Assay [7] Ex vivo model of angiogenesis. Implant rodent aortic rings in Matrigel; treat with compounds. Quantify microvessel sprouting over several days.

Experimental Workflow for VEGFR-2 Inhibition Study

Below is a generalized workflow for conducting and validating a VEGFR-2 inhibition experiment, integrating the protocols mentioned above.

cluster_func Functional Assays cluster_val Advanced Validation start Start Experiment: Assess VEGFR-2 Inhibition cell In Vitro Models: • HUVECs • Other Engineered Cell Lines start->cell func Functional Assays cell->func blots Signaling Analysis: Western Blot for p-VEGFR2 (Y1175), p-ERK, p-Akt, etc. cell->blots prolif Proliferation Assay (e.g., BrdU/MTT) func->prolif interp Data Interpretation blots->interp Confirm targetengagement & downstream effect val Validation interp->val exvivo Ex Vivo Model (Aorta Ring Assay) val->exvivo migrate Migration/Invasion Assay prolif->migrate tube Tube Formation Assay on Matrigel migrate->tube tube->interp Assess phenotypic outcome invivo In Vivo Model (Matrigel Plug Assay) exvivo->invivo

Troubleshooting Common Issues

  • Unexpected Signaling Activation: If you observe activation of VEGFR-2 or downstream pathways in the presence of an inhibitor, check for:
    • Ligand contamination: Ensure that serum or media used in the assay is free of VEGF or other activating ligands. Use well-characterized, specific VEGF isoforms.
    • Receptor cross-talk: Investigate potential heterodimerization with other receptors like VEGFR-1, which can modulate VEGFR-2 signaling [5].
  • Inconsistent Cell-Based Assay Results:
    • Cell Passage Number: Use low-passage endothelial cells (like HUVECs) as their response to VEGF can change with higher passages.
    • Serum Starvation: Standardize the duration of serum starvation before VEGF stimulation to synchronize cell cycles and establish a good signal-to-noise ratio.
    • Positive and Negative Controls: Always include a VEGF-stimulated, untreated control and a VEGF-free control to define the maximum and baseline responses.

References

Vegfr-2-IN-42 vs sorafenib VEGFR2 inhibition comparison

Author: Smolecule Technical Support Team. Date: February 2026

Sorafenib: A Reference VEGFR-2 Inhibitor

The table below summarizes key experimental data for Sorafenib, which serves as a common benchmark in the development of new VEGFR-2 inhibitors [1] [2].

Experimental Parameter Data for Sorafenib

| In Vitro Cytotoxicity (IC₅₀) | HCT-116: 7.28 ± 0.58 µM HepG-2: 5.28 ± 0.21 µM | | VEGFR-2 Enzyme Inhibition (IC₅₀) | 53.65 ± 2.55 nM | | Binding Mode | Type II inhibitor (binds to the inactive "DFG-out" conformation of the kinase) [2]. | | Key Molecular Interactions | - Urea pharmacophore: H-bonds with Asp1044 and Glu883 in the DFG motif.

  • Pyridine motif: H-bonds with Cys917 in the hinge region.
  • Central phenyl ring: occupies the gatekeeper region.
  • Distal hydrophobic tail: targets the allosteric lipophilic pocket [1]. |

Experimental Protocols for Key Assays

For researchers looking to replicate or compare inhibitor profiles, here are the standard methodologies used to generate the data above:

  • In Vitro Cytotoxicity (IC₅₀) Assay [1]:

    • Cell Culture: Maintain human cancer cell lines (e.g., HCT-116 colorectal carcinoma, HepG-2 hepatocellular carcinoma) in appropriate media.
    • Compound Treatment: Treat cells with various concentrations of the test compound for a specified period.
    • Viability Measurement: Use a standard MTT assay to measure cell viability. This assay measures the reduction of a yellow tetrazolium salt to purple formazan by metabolically active cells.
    • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that reduces cell viability by 50%.
  • In Vitro VEGFR-2 Enzyme Inhibition (IC₅₀) Assay [1]:

    • Enzyme Preparation: Use a purified VEGFR-2 kinase domain.
    • Reaction Setup: Incubate the enzyme with the test compound, ATP, and a substrate in a suitable buffer.
    • Detection: Measure the phosphorylation of the substrate, often using a time-resolved fluorescence resonance energy transfer (TR-FRET) or luminescence-based method.
    • Data Analysis: Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

VEGFR2 Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the key signaling pathway that VEGFR-2 inhibitors like Sorafenib block, providing a visual context for their mechanism of action [3] [4] [5].

vegfr2_pathway cluster_pathways Key Downstream Pathways VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binding Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Downstream Pathways Dimerization->Downstream Activates Effects Cellular Effects Downstream->Effects PI3K PI3K/Akt Downstream->PI3K MAPK Ras/Raf/MEK/ERK Downstream->MAPK PLCg PLCγ/PKC Downstream->PLCg FAK FAK/Paxillin Downstream->FAK Proliferation Proliferation Effects->Proliferation Migration Migration Effects->Migration Survival Survival Effects->Survival Permeability Permeability Effects->Permeability Inhibitor VEGFR-2 Inhibitor (e.g., Sorafenib) Inhibitor->VEGFR2 Blocks

References

Comparative Analysis: Sunitinib vs. Modern VEGFR-2 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize the comparative properties and experimental data for sunitinib and the class of modern VEGFR-2 inhibitors.

Table 1: Profile Comparison of Sunitinib and Modern VEGFR-2 Inhibitors

Feature Sunitinib (Standard) Modern VEGFR-2 Inhibitors (e.g., VEGFR-2-IN-42 class)
Primary Target VEGFR-2, PDGFR, KIT, FLT3 [1] VEGFR-2 [2] [3]
Selectivity Multi-targeted Tyrosine Kinase Inhibitor (TKI) [1] Designed for higher VEGFR-2 selectivity [2] [3]
Typical VEGFR-2 IC₅₀ Nanomolar range (reference standard) [1] Variable; designed for high potency (e.g., low micromolar to nanomolar) [2]
Common Moieties Pyrrole ring, acetamide [2] Heteroaryl ring, HBD-HBA region, hydrophobic tail [3]
Key Challenges Drug resistance, off-target effects (e.g., cardiotoxicity, hypertension) [2] [4] Aim to overcome resistance and reduce side effects [2] [3]

Table 2: Representative Experimental Data from Recent Research Data from Kassab et al. (2024) on a novel pyrrole derivative (Compound 2b), illustrative of modern inhibitor development [2].

Assay Type Protocol Description Sunitinib (Reference) Modern Inhibitor Example (Compound 2b)
In Vitro VEGFR-2 Kinase Inhibition Cell-free assay measuring inhibitor's ability to block VEGFR-2 kinase activity; results in IC₅₀ (μM). [2] Used as a positive control [2] 0.20 μM [2]

| Antiproliferative Activity (Cellular) | MTT assay on panel of 60 human tumor cell lines; results in IC₅₀ (μM). [2] | Used as a positive control [2] | HL-60 (Leukemia): 10.32 μM HCT-15 (Colon): 6.62 μM UO-31 (Renal): 7.69 μM [2] | | Apoptosis Assay | Annexin V-FITC staining followed by flow cytometry to quantify apoptotic cells. [2] | Not specified in source | Induced physiological apoptosis [2] |

Essential Experimental Protocols for Evaluation

For researchers aiming to characterize a new VEGFR-2 inhibitor, the following core methodologies are essential.

  • 1. In Vitro Kinase Inhibition Assay: This is the primary test for potency. It measures the compound's direct ability to prevent VEGFR-2 from phosphorylating a substrate. The results are expressed as the half-maximal inhibitory concentration (IC₅₀), where a lower value indicates greater potency [2] [3].
  • 2. Cell-Based Antiproliferative Assay: This test evaluates cellular efficacy. The MTT assay, which measures cell metabolic activity, is commonly used on a panel of cancer cell lines (e.g., leukemia HL-60, colon HCT-15). The resulting GI₅₀ or IC₅₀ values show the compound's effectiveness at halting cancer cell growth [2].
  • 3. Selectivity Profiling: This assesses specificity. The compound is tested against a wide range of kinases (e.g., VEGFR-1, PDGFR, KIT) at a single concentration. A compound that strongly inhibits VEGFR-2 while having minimal effect on other kinases is considered highly selective, which is a key goal for modern inhibitors to reduce off-target effects [2] [3].
  • 4. Molecular Docking Studies: This computational method predicts how a compound binds to the ATP-binding site of VEGFR-2. It helps rationalize the experimental results by identifying key interactions with amino acids in the binding pocket, such as the Asp-Phe-Gly (DFG) motif, and guides further structural optimization [2] [3].

VEGFR-2 Signaling and Inhibitor Mechanism

The following diagram illustrates the VEGFR-2 signaling pathway and the mechanism of action for small-molecule inhibitors like sunitinib.

Vegfr2Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm VEGF VEGF Ligand VEGFR2 VEGFR-2 Dimer VEGF->VEGFR2 Binds ATP ATP VEGFR2->ATP Binds Downstream Downstream Pathways (PI3K/Akt, Ras/MAPK) ATP->Downstream Activates Inhibitor TKI Inhibitor (e.g., Sunitinib) Inhibitor->VEGFR2 Competes with ATP Inhibitor->Downstream Blocks Effects Cellular Effects (Proliferation, Migration, Survival) Downstream->Effects Leads to

VEGFR-2 Signaling and Inhibitor Mechanism

Small-molecule TKIs like sunitinib act by competing with ATP to bind the intracellular tyrosine kinase domain of VEGFR-2. This prevents receptor autophosphorylation and subsequent activation of key downstream pathways like PI3K/Akt and Ras/MAPK, which are crucial for endothelial cell proliferation, migration, and survival—processes fundamental to tumor angiogenesis [2] [5] [6].

Key Insights for Research and Development

  • Sunitinib remains a clinically validated benchmark with potent, multi-targeted activity but faces challenges with resistance and toxicity [2] [1] [4].
  • Modern Inhibitors are rationally designed for higher selectivity and potency against VEGFR-2, often incorporating specific heterocyclic scaffolds and pharmacophoric features to improve binding and overcome the limitations of earlier drugs [2] [3].
  • A comprehensive comparison for any new inhibitor like "this compound" requires direct experimental head-to-head data against sunitinib across the assays described.

References

Vegfr-2-IN-42 validation using DARTS target stability assay

Author: Smolecule Technical Support Team. Date: February 2026

DARTS Assay Workflow for Target Validation

The Drug Affinity Responsive Target Stability (DARTS) assay is a label-free method to identify direct protein targets of small molecules. The chart below illustrates the general workflow you can follow to validate VEGFR-2 as a target of your compound [1] [2].

G Start Start: Prepare cell lysate (e.g., from HUVECs or VEGFR2-expressing cells) Step1 Lysate + Protease Inhibitors (Keep on ice) Start->Step1 Step2 Divide lysate into aliquots Step1->Step2 Step3 Treat aliquots with: - Vehicle Control (DMSO) - Vegfr-2-IN-42 - Positive Control (e.g., Voacangine) Step2->Step3 Step4 Incubate on ice or at 4°C (30-60 minutes) Step3->Step4 Step5 Add Pronase (protease) at a specific ratio (e.g., 1:1000 to 1:50000 w/w) Step4->Step5 Step6 Proteolysis at room temp (10-30 minutes) Step5->Step6 Step7 Stop reaction with SDS-PAGE Loading Buffer or Protease Inhibitor Cocktail Step6->Step7 Step8 Analyze by Western Blot (Probe for VEGFR2 and control proteins) Step7->Step8 Result1 Interpretation: If VEGFR2 band intensity is higher in this compound sample compared to control, it suggests direct binding and stabilization. Step8->Result1

Detailed Experimental Protocol

The table below outlines the key steps and components for performing the DARTS assay, based on methodologies used to identify VEGFR2 as a target of the natural compound voacangine [1] [2].

Protocol Component Description & Specifications
Cell Lysate Preparation Use VEGFR2-expressing cells (e.g., HUVECs, glioblastoma cells). Lysate in nondenaturing buffer (e.g., 50 mM Tris, 150 mM NaCl) with protease/phosphatase inhibitors. Centrifuge to collect supernatant [1] [2].
Compound Treatment Incubate lysate with This compound, vehicle control (DMSO), and a positive control (e.g., Sunitinib). A typical incubation is 30-60 minutes on ice or at 4°C [1] [2].
Limited Proteolysis Use Pronase. Protease-to-lysate ratio is critical; test a range (e.g., 1:1,000 to 1:50,000 w/w) in a pilot experiment. Proteolysis time: 10-30 minutes at room temperature [1] [2].
Reaction Termination & Analysis Stop reaction with SDS-PAGE loading buffer or protease inhibitor cocktail. Analyze by Western Blot probing for VEGFR2 and a loading control (e.g., β-Actin) [1] [2].
Key Controls Include a no-protease control to show initial protein levels. A compound-unrelated protein (e.g., VDAC1) should be degraded similarly in all samples [1] [2].

VEGFR-2 as a Therapeutic Target

VEGFR2 is a primary regulator of physiological and pathological angiogenesis. Its signaling promotes endothelial cell proliferation, survival, migration, and vascular permeability [3] [4]. The diagram below outlines the core VEGFR2 signaling pathway, highlighting key downstream effects that are typically measured in functional validation experiments.

G VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Y1175 PI3K PI3-K VEGFR2->PI3K Y1214 Src Src VEGFR2->Src PKC PKC PLCg->PKC MEK MEK PKC->MEK ERK ERK MEK->ERK Prolif Cell Proliferation ERK->Prolif Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Surv Cell Survival Akt->Surv Perm Vascular Permeability eNOS->Perm FAK FAK Src->FAK Mig Cell Migration FAK->Mig

Key Considerations for Experimental Design

To ensure your validation is robust, consider these points:

  • Corroborate with Functional Assays: A positive DARTS result should be followed by cell-based assays to confirm that binding inhibits VEGFR2 function. Measure phosphorylation of key tyrosine residues (e.g., Y951, Y1175) and downstream signaling molecules like ERK and Akt [1] [4].
  • Cellular Phenotypes: Test the compound's effect on VEGF-induced endothelial cell proliferation, migration, and tube formation [1].
  • Specificity Checks: To assess selectivity, the DARTS assay can be performed on a wider proteome scale, followed by mass spectrometry analysis to identify other potential protein targets that are stabilized [1] [2].

References

Vegfr-2-IN-42 ROC AUC values docking-based screening

Author: Smolecule Technical Support Team. Date: February 2026

Benchmark ROC AUC Values from VEGFR-2 Studies

The following table summarizes the performance of various computational models as reported in recent scientific publications.

Study Context / Model Description Reported ROC AUC Key Experimental Details
Molecular Docking Validation [1] 0.710 Docking protocol validation for VEGFR-2 (PDB: 4ASD); binding affinity threshold: -7.90 kcal/mol.
Pharmacophore Model Validation [2] 0.81 Structure-based pharmacophore model (from PDB: 4AG8) tested with a set of known active and inactive compounds.

Detailed Experimental Protocols

For the studies cited above, here are the detailed methodologies that were employed.

  • For the Docking Protocol (AUC = 0.710) [1]:

    • Protein Structure: The crystal structure of VEGFR-2 with PDB code 4ASD was used. This structure is recommended for docking-based virtual screening of Type II inhibitors [3].
    • Docking & Validation: Molecular docking was performed using a defined protocol. The ROC curve was generated by calculating the true positive rate (sensitivity) and false positive rate (1-specificity) across different scoring thresholds, which allowed the assessment of the docking method's ability to distinguish known binders from non-binders [1].
  • For the Pharmacophore Model (AUC = 0.81) [2]:

    • Model Generation: A structure-based pharmacophore model was built from the VEGFR-2 crystal structure (PDB: 4AG8) complexed with the inhibitor axitinib.
    • Model Features: The selected model contained two hydrogen bond donors, two hydrophobic features, and one hydrogen bond acceptor, mapping key interactions with residues Glu885, Glu917, Cys919, and Asp1046.
    • Validation Method: The model was validated using a decoyset method (Güner-Henry method) and an ROC analysis. The ROC curve was plotted by screening a database of known active and inactive compounds, evaluating the model's ability to prioritize active compounds [2].

How to Interpret ROC AUC Values

The Area Under the Curve (AUC) is a key metric for evaluating the performance of a classifier. The following table provides a standard interpretation guide for AUC values in a diagnostic or screening context [4] [5]:

AUC Value Range Interpretation
0.9 - 1.0 Excellent discrimination
0.8 - 0.9 Good/Considerable discrimination
0.7 - 0.8 Fair discrimination
0.6 - 0.7 Poor discrimination
0.5 - 0.6 Fail (no better than chance)

Workflow for Docking-Based Screening

The diagram below illustrates a general workflow for a docking-based virtual screening campaign, integrating the steps of validation and evaluation as discussed in the cited studies [1] [2] [3].

workflow cluster_1 Key Validation Step Start Start: Identify Target (VEGFR-2) P1 1. Select & Prepare Protein Structure Start->P1 P2 2. Define & Validate Docking Protocol P1->P2 P3 3. Perform Virtual Screening P2->P3 V1 Calculate ROC Curve P4 4. Analyze Hits & Experimental Validation P3->P4 End Identify Candidate Inhibitors P4->End V2 Determine AUC Value V1->V2 V3 Compare to Benchmarks V2->V3

How to Locate Specific Compound Data

Since data for "Vegfr-2-IN-42" was not located, you may find the following strategies helpful:

  • Search Specialized Databases: Probe chemical and pharmacological databases like PubChem, ChEMBL, or BindingDB using the compound's specific name or structure. These platforms often house bioactivity data from high-throughput screenings.
  • Conduct a Literature Review: Perform a targeted search on Google Scholar or PubMed using the exact compound name as the primary keyword. You can also try searching by the name of the research group that may have synthesized it.

References

Vegfr-2-IN-42 compared to axitinib cabozantinib efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Axitinib vs. Cabozantinib: Efficacy Comparison

The table below summarizes key efficacy data for axitinib and cabozantinib, primarily from studies in advanced Renal Cell Carcinoma (RCC).

Feature Axitinib Cabozantinib
Primary Targets VEGFR-1, VEGFR-2, VEGFR-3, PDGFR-β, KIT [1] VEGFR2, MET, AXL, RET, KIT [1] [2]
Key Pivotal Trial AXIS (Phase III) [3] METEOR (Phase III) [3] & CABOSUN (Phase II) [4]
Median PFS (Months) 6.7 vs. sorafenib (4.7) in 2L+ RCC [3] 7.4 vs. everolimus (3.9) in 2L+ RCC [4]; 8.2 vs. sunitinib (5.6) in 1L RCC [4]
Median OS (Months) -- 21.4 vs. everolimus (17.1) in 2L+ RCC [4]
Objective Response Rate (ORR) 19% vs. 9% (sorafenib) in 2L+ RCC [3] 21% vs. 5% (everolimus) in 2L+ RCC [4]; 46% vs. 27% (sunitinib) in 1L RCC [4]
Real-World OS (Months) 10.4 (≥2L after VEGF-targeted therapy) [4] 11.2 (≥2L after VEGF-targeted therapy) [4]

Common Experimental Models and Protocols

The efficacy data for these drugs comes from well-established clinical and preclinical models. Below are the core methodologies relevant to assessing VEGFR-2 inhibitors.

Common In Vitro Assays
  • Kinase Inhibition Assay: This biochemical assay measures the compound's ability to directly inhibit VEGFR-2 kinase activity. A typical protocol uses purified VEGFR-2 kinase domain, ATP, and a substrate. The level of substrate phosphorylation is quantified with anti-phosphotyrosine antibodies using methods like ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The half-maximal inhibitory concentration (IC50) is calculated to determine potency [5].
  • Cell Proliferation Assay (Anti-Proliferative Activity): This assesses the compound's effect on inhibiting the growth of cancer cell lines. Cells are seeded in multi-well plates and treated with a concentration gradient of the drug for 48-72 hours. Cell viability is then measured using colorimetric methods like MTT or MTS assay. The IC50 value is derived from the dose-response curve [5].
  • Apoptosis Assay: To determine if growth inhibition is due to programmed cell death. After drug treatment, cells are stained with Annexin V-FITC and Propidium Iodide (PI), then analyzed by flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations [5].
Common In Vivo Models
  • Human Tumor Xenograft Models: This is the standard for evaluating anti-tumor efficacy in a living organism. Immunodeficient mice are subcutaneously implanted with human cancer cells. Once tumors are established, mice are randomized into control and treatment groups. The drug is administered daily via oral gavage. Tumor volumes and body weights are measured regularly. Key endpoints include tumor growth inhibition and the rate of tumor regression [6].

VEGFR-2 Signaling and Inhibitor Mechanism

The following diagram illustrates the primary signaling pathway of VEGFR-2 and the mechanism of Tyrosine Kinase Inhibitors (TKIs) like axitinib and cabozantinib.

G cluster_0 Intracellular Domain VEGF VEGF Ligand VEGFR2 VEGFR-2 (Dimer) VEGF->VEGFR2 Binds PK Auto- phosphorylation VEGFR2->PK Activates ATP ATP ATP->PK Provides Phosphate TKI TKI Inhibitor (e.g., Axitinib, Cabozantinib) TKI->ATP Competes for Binding Downstream Downstream Signaling (PI3K/AKT, RAS/RAF/ERK) PK->Downstream Effects Cellular Effects (Proliferation, Migration, Survival) Downstream->Effects

Seeking Data on Experimental Compounds

For a research-stage compound like "Vegfr-2-IN-42," which is not yet featured in published clinical trials or review articles, I suggest these approaches:

  • Search Specialized Databases: Probe chemical and pharmacological databases like PubChem, ChEMBL, or BindingDB using the exact compound name for bioactivity data and potential records in patent literature.
  • Refine Literature Search: Use academic search engines (e.g., PubMed, Google Scholar) with targeted queries combining the compound name with keywords like "in vitro," "kinase inhibition," "profiling," or "xenograft" to find primary research articles.
  • Consult Patent Filings: Patent documents are often the first public disclosure of new chemical entities. Search the USPTO, EPO, or Google Patents for "this compound" to uncover detailed synthetic routes and biological data.

References

MMGBSA Binding Free Energy of Selected VEGFR-2 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the binding free energies for several recently studied VEGFR-2 inhibitors, calculated using the MMGBSA method. This data can provide a benchmark for your own calculations on Vegfr-2-IN-42.

Compound Name / ID MMGBSA Binding Free Energy (ΔGbind, kcal/mol) Reference Ligand / Control Key Findings
Compound 6 (Nicotinamide-based) -176.724 [1] Sorafenib Demonstrated superior VEGFR-2 stabilizing propensity compared to Sorafenib in a 200-ns MD simulation [1].
Compound 35d (Benzimidazole-based) -176.724 & -150.234 (from docking) [2] Sorafenib Showed a better potential for stabilizing VEGFR-2 than Sorafenib in a 200-ns MD simulation and MMGBSA [2].
ZINC00759038 (Biaryl urea analog) Not Specified (Top hit) [3] Sorafenib Identified as a top hit with stable complex and 90% similarity to Sorafenib in a 20-ns MD simulation [3].
211246 (Biaryl urea analog) Not Specified (Top hit) [3] Sorafenib Identified as a top hit with stable complex and 90% similarity to Sorafenib in a 20-ns MD simulation [3].

MMGBSA Calculation Protocol

The Molecular Mechanics Generalized Born Surface Area (MMGBSA) method estimates the binding free energy between a protein and a ligand from molecular dynamics (MD) trajectories [4]. The basic formula is:

ΔGbind = Gcomplex - (Greceptor + Gligand)

Where the free energy for each species (G) is calculated as: G = EMM + Gsolv - TS

  • EMM: Molecular mechanics energy in vacuum (sum of internal, electrostatic, and van der Waals energies) [5].
  • Gsolv: Solvation free energy, decomposed into:
    • GGB: Polar solvation contribution, calculated using a Generalized Born model [6] [5].
    • GSA: Non-polar solvation contribution, calculated from the solvent-accessible surface area (SASA): GSA = γ * SASA + b [5].
  • -TS: Entropic contribution at temperature T, often omitted due to high computational cost and low precision [5].

The following diagram outlines a typical workflow for an MMGBSA calculation, integrating the steps from system preparation to result analysis:

workflow Start Start: Prepared Protein-Ligand Complex MD Molecular Dynamics (MD) Simulation Start->MD Snapshots Extract Snapshots from Trajectory MD->Snapshots Decomp Energy Decomposition for Each Snapshot Snapshots->Decomp Gbind Calculate ΔGbind for Each Snapshot Decomp->Gbind Average Average ΔGbind Over All Snapshots Gbind->Average Result Final Binding Free Energy Average->Result

Critical Considerations for MMGBSA

When performing or interpreting MMGBSA calculations, keep the following points in mind:

  • Entropy Calculation: The entropic term (-TS) is computationally expensive and is often omitted, which can affect the absolute accuracy of the result, though relative rankings may still be reliable [5].
  • Dielectric Boundary and Atomic Radii: The choice of parameters for defining the dielectric boundary significantly impacts results. Using different atomic radii sets can provide upper and lower bounds for experimental values [6].
  • Single vs. Multiple Trajectories: The more common and less noisy "single-trajectory" protocol uses only the complex simulation to create ensembles for the receptor and ligand, while the more rigorous "three-trajectory" approach runs separate simulations but is computationally more expensive and can be noisier [4].
  • Comparison to Experimental Data: MMGBSA is excellent for ranking ligands and rationalizing binding, but the absolute values may not always match experimental data quantitatively due to the various approximations involved [4].

Context: VEGFR-2 as a Therapeutic Target

VEGFR-2 is a primary mediator of angiogenesis in several cancers, making it a critical drug target [7]. Inhibitors like Sorafenib bind to the kinase domain, preventing the signaling that leads to endothelial cell proliferation, survival, and migration [8]. The search for new inhibitors continues due to issues of drug resistance and side effects associated with current therapies [7]. Computational methods like MMGBSA are vital in this endeavor for predicting and rationalizing the binding affinity of novel compounds.

References

Vegfr-2-IN-42 performance indices comparison with other inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Framework for VEGFR-2 Inhibitor Comparison

When comparing VEGFR-2 inhibitors, researchers typically focus on several key performance indices, derived from established experimental protocols in the field [1] [2].

The table below outlines these critical parameters and the standard methods used to assess them.

Performance Index Experimental Method What It Measures
Biochemical Potency Kinase activity assays (IC₅₀); Surface Plasmon Resonance (SPR) [1] Direct binding affinity & inhibition of VEGFR-2 kinase activity
Selectivity Kinase profiling panels (e.g., against 270+ kinases) [1] Specificity for VEGFR-2 vs. other kinases; predicts off-target effects
Cellular Efficacy Cell viability assays (e.g., CCK-8) on endothelial cells (HUVECs) [3] Functional inhibition of VEGF-driven endothelial cell proliferation
Downstream Signaling Inhibition Western Blot analysis of pathways (PI3K/Akt, Ras/MAPK) [3] [2] Blockade of key pro-angiogenic signaling pathways (PI3K/Akt, Ras/MAPK)
Functional Anti-angiogenic Effect In vitro tube formation assay [4] Disruption of endothelial cell network formation

The experimental workflow for characterizing a VEGFR-2 inhibitor generally follows a logical progression from basic binding to functional assessment, as illustrated below.

G cluster_1 Biochemical Level cluster_2 Cellular Level cluster_3 Functional Outcome Start Start: Inhibitor Characterization A Kinase Activity Assay (IC₅₀) Start->A B Selectivity Profiling (Kinase Panel) A->B C Cell Viability Assay (e.g., HUVECs) B->C D Signaling Pathway Analysis (Western Blot) C->D E Tube Formation Assay (Angiogenesis Model) D->E

How to Locate Specific Data on VEGFR-2-IN-42

Since the direct comparison was not found, here are practical steps you can take to locate this specialized information:

  • Check specialized research databases: Search PubMed, Google Scholar, or SciFinder using the exact compound name "this compound". This compound is likely a research-grade chemical tool, and its data is often published in academic journals rather than general overviews.
  • Consult chemical vendor catalogs: Suppliers of "this compound" (such as MedChemExpress, Selleckchem, or Tocris) often provide detailed datasheets containing IC₅₀ values, selectivity data, and protocol references in the "Documents" or "Support" section of their product pages.
  • Review seminal papers: Look for the original research article that first reported or characterized this compound. This paper will contain the most comprehensive set of experimental data and comparisons to standard inhibitors at the time of publication.

References

Vegfr-2-IN-42 crystallographic structure confirmation

Author: Smolecule Technical Support Team. Date: February 2026

Confirmed VEGFR-2 Inhibitor Complex Structures

The table below summarizes key VEGFR-2-inhibitor complexes with their crystallographic data available in the RCSB Protein Data Bank (PDB), which are crucial for structural studies and drug design efforts.

PDB ID Inhibitor Name / Description Resolution Key Features and Interactions
2OH4 [1] Benzimidazole-urea inhibitor 2.05 Å Demonstrates binding of a benzimidazole-urea scaffold; the urea moiety interacts with the kinase's hinge region [1].
2XIR [2] PF-00337210 1.50 Å Structure of VEGFR2 kinase domain with a benzofuran-3-carboxamide inhibitor [2].
4ASD [3] [4] Sorafenib (Multi-kinase inhibitor) Information from text Used in multiple studies as a reference structure; binding involves picolinamide (hinge region), ureido moiety (gate area/DFG motif), and hydrophobic back pocket interactions [3] [4].

Experimental Workflow for Structure Determination

The process of determining a crystal structure of a VEGFR-2-inhibitor complex involves several key steps, from protein preparation to data analysis. The diagram below outlines this workflow, which is derived from standard methodologies used for the structures mentioned.

G Protein Expression &\nPurification Protein Expression & Purification Protein-Ligand\nCo-crystallization Protein-Ligand Co-crystallization Protein Expression &\nPurification->Protein-Ligand\nCo-crystallization X-ray Data\nCollection X-ray Data Collection Protein-Ligand\nCo-crystallization->X-ray Data\nCollection Structure Solution &\nRefinement Structure Solution & Refinement X-ray Data\nCollection->Structure Solution &\nRefinement Model Validation &\nAnalysis (PDB Deposit) Model Validation & Analysis (PDB Deposit) Structure Solution &\nRefinement->Model Validation &\nAnalysis (PDB Deposit)

Workflow Stages:

  • Protein Expression and Purification: The kinase domain of human VEGFR-2 is expressed, typically in systems like E. coli, and purified to homogeneity [1].
  • Protein-Ligand Co-crystallization: The purified VEGFR-2 kinase domain is mixed with the inhibitor compound and crystallized to form a stable protein-ligand complex [1].
  • X-ray Data Collection and Processing: X-ray diffraction data is collected from the crystals (e.g., at synchrotron sources). Software suites like HKL-2000 are used for data reduction and scaling [1] [2].
  • Structure Solution and Refinement: The phase problem is solved using molecular replacement or other methods. The atomic model is built and refined against the diffraction data using programs like REFMAC to achieve high accuracy [1] [2].
  • Validation and Deposition: The final model is validated for stereochemical quality and fit to the experimental data, then deposited in the RCSB Protein Data Bank (PDB) for public access [1] [2].

How to Locate a Specific Structure

If you need to find a structure that is not listed above, here are some practical steps you can take:

  • Direct Database Search: Search the RCSB Protein Data Bank (www.rcsb.org) using the compound's known name or synonyms.
  • Consult Related Literature: Search scientific publications for articles that describe the synthesis and biological evaluation of "Vegfr-2-IN-42." If a crystal structure was solved, the PDB accession code should be listed in the experimental methods section.
  • Broaden Your Query: The provided structures of 2OH4 (benzimidazole-urea) and 2XIR are excellent starting points if you are studying similar chemotypes [1] [2].

References

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XLogP3

3.8

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

439.05212965 g/mol

Monoisotopic Mass

439.05212965 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-10-2024

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